molecular formula C16H20O3 B12302019 2-Methoxyfuranoguaia-9-ene-8-one

2-Methoxyfuranoguaia-9-ene-8-one

Cat. No.: B12302019
M. Wt: 260.33 g/mol
InChI Key: CRFQMYMTPWUTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyfuranoguaia-9-ene-8-one is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

7-methoxy-3,6,9-trimethyl-7,8,9,9a-tetrahydro-6aH-azuleno[4,5-b]furan-4-one

InChI

InChI=1S/C16H20O3/c1-8-5-11(17)13-10(3)7-19-16(13)15-9(2)6-12(18-4)14(8)15/h5,7,9,12,14-15H,6H2,1-4H3

InChI Key

CRFQMYMTPWUTGB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C1C3=C(C(=CO3)C)C(=O)C=C2C)OC

Origin of Product

United States

Foundational & Exploratory

The Furanosesquiterpenoid "2-Methoxyfuranoguaia-9-ene-8-one" from Commiphora molmol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of its Natural Occurrence, Isolation, and Biological Activities

Abstract

This technical guide provides a comprehensive overview of the furanosesquiterpenoid "2-Methoxyfuranoguaia-9-ene-8-one," a bioactive compound found in the oleo-gum resin of Commiphora molmol (myrrh). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's natural occurrence, isolation, and characterized biological activities. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction

Commiphora molmol Engl., also known as Commiphora myrrha, is a tree in the Burseraceae family, famous for producing the oleo-gum resin known as myrrh.[1] This resin has been used for centuries in traditional medicine for its diverse therapeutic properties, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic effects.[2] The bioactivity of myrrh is attributed to its complex chemical composition, which is rich in terpenoids, particularly furanosesquiterpenoids.[3] Among these, "this compound," also identified as myrrhterpenoid O, has been isolated and shown to be a constituent of fractions with notable biological activity.[4][5] This guide focuses on the scientific and technical details surrounding this specific compound.

Natural Occurrence and Quantification

"this compound" is a naturally occurring furanosesquiterpenoid found in the oleo-gum resin of Commiphora molmol. While specific quantitative data for this compound is not extensively documented, studies on related furanosesquiterpenoids provide an indication of their abundance in the resin.

Table 1: Quantitative Analysis of Furanosesquiterpenoids in Commiphora myrrha Resin

CompoundExtraction MethodConcentration (mg/g of resin)Analytical MethodReference
2-methoxyfuranodieneMatrix Solid-Phase DispersionNot specified, but yields were higher than other methodsHPLC[6]
2-acetoxyfuranodieneMatrix Solid-Phase DispersionNot specified, but yields were higher than other methodsHPLC[6]
Furanodiene-6-one and methoxyfuranoguaia-9-ene-8-oneHexane (B92381) extraction followed by column chromatographyNot specified (approximately equivalent amounts in the fraction)Mass Spectrometry and 1H-NMR[4]

Physicochemical Properties and Characterization

The definitive identification of "this compound" has been clarified, with recent literature suggesting that the compound previously reported is likely myrrhterpenoid O.[5] The structural elucidation was performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Table 2: NMR Spectroscopic Data for Myrrhterpenoid O (likely "this compound")

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Guaiane Skeleton
173.94.33 (dd)
2Not ReportedNot Reported
334.01.28 (m), 2.28 (m)
422.72.08 (m)
536.22.24 (m), 2.72 (ddd)
6134.8
7123.3
8152.6
9110.76.84 (s)
10140.1
1138.23.64 (m)
12178.6
1315.41.55 (d)
1419.32.37 (s)
1522.11.13 (d)
Methoxy Group
1'56.23.44 (s)

Note: Data extracted from the publication by Gebremedhin et al. (2022).[5] The original publication should be consulted for complete and detailed spectroscopic data.

Experimental Protocols

This section provides detailed methodologies for the isolation of furanosesquiterpenoids from Commiphora molmol and for the assessment of their key biological activities.

Isolation of Furanosesquiterpenoids

The following protocol is a general procedure for the isolation of furanosesquiterpenoids from Commiphora myrrha resin, which can be adapted for the specific isolation of "this compound".[5]

Diagram 1: General Workflow for Isolation of Furanosesquiterpenoids

G start Commiphora molmol oleo-gum resin extraction Extraction with Hexane or other non-polar solvents start->extraction column_chroma Silica (B1680970) Gel Column Chromatography extraction->column_chroma Crude Extract fractions Fraction Collection column_chroma->fractions Elution with solvent gradient hplc Preparative HPLC fractions->hplc Bioactive Fractions pure_compound Isolated This compound hplc->pure_compound

Caption: Workflow for isolating furanosesquiterpenoids.

Methodology:

  • Extraction: The dried and powdered oleo-gum resin of Commiphora molmol is extracted with a non-polar solvent such as hexane or dichloromethane (B109758) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to isolate the pure "this compound".

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Antibacterial and Antifungal Activity Assays

The antimicrobial properties of the compound can be assessed using the following standard protocols.

Diagram 2: Workflow for Antimicrobial Activity Testing

G cluster_mic Minimum Inhibitory Concentration (MIC) cluster_mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_prep Prepare serial dilutions of the compound in broth mic_inoculate Inoculate with microbial suspension mic_incubate Incubate at optimal temperature mic_read Observe for visible growth mbc_subculture Subculture from clear MIC wells onto agar (B569324) plates mic_read->mbc_subculture No visible growth mbc_incubate Incubate plates mbc_read Count colonies

Caption: Workflow for MIC and MBC/MFC determination.

Methodology:

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism.

    • Add the microbial inoculum to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto an appropriate agar medium.

    • Incubate the plates under suitable conditions.

    • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Local Anesthetic Activity Assay

The local anesthetic potential of "this compound" can be evaluated using the following in vivo model.

Methodology: Rabbit Corneal Anesthesia Model

  • Animal Model: Healthy adult rabbits are used for this assay.

  • Procedure:

    • A baseline corneal reflex is established by gently touching the cornea with a fine hair or cotton swab and observing the blinking response.

    • A solution of the test compound at various concentrations is instilled into the conjunctival sac of one eye. The contralateral eye receives the vehicle and serves as a control.

    • The corneal reflex is tested at regular intervals (e.g., every 5 minutes) after the instillation of the test compound.

    • The onset of anesthesia is the time taken for the corneal reflex to be lost.

    • The duration of anesthesia is the time from the onset of anesthesia until the corneal reflex returns to normal.

    • The activity can be compared to a standard local anesthetic agent like lidocaine.

Biological Activities and Potential Mechanisms of Action

Fractions of Commiphora molmol containing "this compound" have demonstrated antibacterial, antifungal, and local anesthetic properties.[4] While the specific mechanisms of this compound are not fully elucidated, research on related furanosesquiterpenoids and Commiphora extracts provides insights into its potential modes of action.

Antimicrobial Activity

The antibacterial mechanism of furanosesquiterpenoids from Commiphora myrrha has been suggested to involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[6]

Diagram 3: Proposed Antibacterial Mechanism of Action

G compound This compound target Bacterial DNA Gyrase compound->target Binds to inhibition Inhibition target->inhibition dna_replication DNA Replication inhibition->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed inhibition of DNA gyrase by the compound.

Analgesic and Anti-inflammatory Activities

Certain furanosesquiterpenoids from myrrh have been shown to possess analgesic properties by interacting with central opioid receptors. Furthermore, extracts of Commiphora molmol have been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways.

Diagram 4: Potential Anti-inflammatory and Analgesic Signaling Pathways

G cluster_analgesic Analgesic Pathway cluster_inflammatory Anti-inflammatory Pathways compound Commiphora furanosesquiterpenoids opioid_receptor Central Opioid Receptors compound->opioid_receptor Acts on nrf2 Nrf2/ARE/HO-1 Pathway compound->nrf2 Modulates glutamate_no Glutamate-NO-cGMP Pathway compound->glutamate_no Modulates pain_perception Reduced Pain Perception opioid_receptor->pain_perception inflammation_reduction Reduced Inflammation nrf2->inflammation_reduction glutamate_no->inflammation_reduction

Caption: Potential signaling pathways modulated by furanosesquiterpenoids.

The anti-inflammatory effects of Commiphora molmol extracts have been linked to the upregulation of the Nrf2/ARE/HO-1 pathway, which plays a crucial role in the antioxidant defense system, and the modulation of the glutamate-nitric oxide-cGMP pathway.[1] These mechanisms contribute to the reduction of oxidative stress and inflammation.

Conclusion and Future Directions

"this compound" from Commiphora molmol represents a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides a foundation for researchers by consolidating the current knowledge on its occurrence, isolation, and bioactivities.

Future research should focus on:

  • Quantitative Analysis: Developing and validating analytical methods for the precise quantification of "this compound" in Commiphora molmol resin and its extracts.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by the purified compound to better understand its antibacterial, antifungal, and local anesthetic effects.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of the isolated compound for various potential applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of "this compound" to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

By addressing these research gaps, the full therapeutic potential of this interesting furanosesquiterpenoid from myrrh can be explored and potentially translated into novel drug candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyfuranoguaia-9-ene-8-one (Myrrhterpenoid O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and biological context of the natural product historically known as "2-Methoxyfuranoguaia-9-ene-8-one." It is critical to note that recent scientific literature indicates a structural revision for this compound, which is now correctly identified as myrrhterpenoid O .[1][2][3] This guide will address both the historical and current understanding of this sesquiterpenoid, a constituent of the oleo-gum resin of Commiphora species, commonly known as myrrh. Myrrh has a long history of use in traditional medicine, and its chemical constituents, including a variety of terpenoids, are of significant interest for their potential pharmacological activities.[2][3]

Physicochemical Properties

Quantitative experimental data for pure myrrhterpenoid O remains limited in publicly accessible literature. The information available is a combination of computed data for the historical structure and some reported properties for the corrected structure.

Computed Physicochemical Properties of "this compound"

The following table summarizes the computed physicochemical properties for the structure historically assigned as "this compound," as available in public databases. It is important to reiterate that this data pertains to a structure that has since been revised.

PropertyValueSource
Molecular Formula C₁₆H₂₀O₃PubChem
Molecular Weight 260.33 g/mol PubChem
XLogP3-AA 2.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 260.14124450 g/mol PubChem
Topological Polar Surface Area 39.4 ŲPubChem
Heavy Atom Count 19PubChem

Source: PubChem. It is important to note that these are computationally generated values and may not reflect experimental findings.

Reported Properties of Myrrhterpenoid O

Myrrhterpenoid O is the currently accepted structure for the compound previously identified as this compound.

PropertyValueSource
Molecular Formula C₁₆H₂₀O₃MedChemExpress[4]
Molecular Weight 260.33 g/mol MedChemExpress[4]
Appearance Yellow oil (for a related isolate)[1]Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells[1]
Purity HPLC: 98% (Commercially available sample)Molnova[5]
NMR Data Consistent with structureMolnova[5]

Experimental Protocols

A detailed, specific experimental protocol for the isolation of myrrhterpenoid O is not fully available in the searched literature, though it is referenced as being in supplementary materials of published studies.[1][2][3] However, a general methodology for the isolation and characterization of sesquiterpenoids from myrrh resin can be outlined based on several published studies.[1][2][6]

General Protocol for the Isolation of Sesquiterpenoids from Commiphora Resin:

  • Extraction: The oleo-gum resin of Commiphora is typically extracted with a solvent such as ethanol. This can be achieved through methods like maceration, percolation, or Soxhlet extraction to obtain a crude extract.[1][2]

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves methanol (B129727) and n-heptane to yield polar and non-polar fractions.[1][2]

  • Chromatographic Separation: The resulting fractions are then subjected to various chromatographic techniques for the separation of individual compounds. This multi-step process may include:

    • Flash Chromatography: Initial separation of the fractions is often performed on a silica (B1680970) gel column.[1][2]

    • Centrifugal Partition Chromatography (CPC): This technique can be employed for further purification of the fractions.[1][2]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative HPLC, often on a C18 or other suitable column.[1][2]

  • Structure Elucidation: The structure of the purified compound is elucidated using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule. A certificate of analysis for a commercial sample of myrrhterpenoid O confirms that its NMR data is consistent with the proposed structure.[5]

Biological Activities

While specific biological activity data for pure myrrhterpenoid O is limited in the available literature, the broader context of myrrh extracts and related furanoguaianolides suggests potential antimicrobial and cytotoxic activities.

  • Antimicrobial Activity: Fractions of myrrh extracts containing furanodiene-6-one and methoxyfuranoguaia-9-ene-8-one have shown antibacterial and antifungal activity. Myrrh extracts have demonstrated activity against various pathogenic bacteria and fungi, including Candida species.

  • Cytotoxic Activity: Numerous terpenoids isolated from myrrh have been investigated for their cytotoxic effects against various cancer cell lines. For instance, some triterpenes from myrrh have shown moderate cytotoxicity against HeLa cells.[1][2] However, the specific cytotoxic profile of myrrhterpenoid O has not been detailed in the provided search results.

It is important to note that the biological activities of myrrh are attributed to a complex mixture of its constituents, and the activity of a single isolated compound may differ.[2][3]

Mandatory Visualization

As no specific signaling pathways for "this compound" or "myrrhterpenoid O" have been identified in the literature, the following diagram illustrates a general experimental workflow for the isolation and characterization of such sesquiterpenoids from myrrh resin.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation & Bioactivity start Commiphora Resin extraction Solvent Extraction (e.g., Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Methanol/n-Heptane) extraction->partitioning flash_chrom Flash Chromatography (Silica Gel) partitioning->flash_chrom cpc Centrifugal Partition Chromatography (CPC) flash_chrom->cpc prep_hplc Preparative HPLC cpc->prep_hplc pure_compound Pure Myrrhterpenoid O prep_hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms bioassay Biological Activity Assays (e.g., Antimicrobial, Cytotoxicity) pure_compound->bioassay

Caption: A generalized workflow for the isolation and characterization of myrrhterpenoid O.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-Methoxyfuranoguaia-9-ene-8-one via Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyfuranoguaia-9-ene-8-one is a furanosesquiterpenoid found in the oleo-gum resin of Commiphora species, commonly known as myrrh.[1][2][3] Sesquiterpenoids from this source have garnered interest for their potential biological activities, making their efficient isolation and purification crucial for further research and development.[4][5][6][7][8] Preparative High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the isolation of pure natural products.[9] This document provides a detailed protocol for the purification of this compound from a pre-fractionated myrrh extract using preparative HPLC.

Chemical Profile: this compound

PropertyValue
CAS Number 88010-62-2
Chemical Formula C₁₆H₂₀O₃
Molecular Weight 260.3 g/mol
Class Furanosesquiterpenoid
Natural Source Commiphora molmol (Myrrh)

Overall Purification Workflow

The purification process for this compound typically involves a multi-step approach to enrich the target compound before the final high-resolution separation by preparative HPLC. The general workflow begins with extraction from the raw plant material, followed by preliminary fractionation using techniques like silica (B1680970) gel column chromatography. The enriched fraction is then subjected to preparative HPLC for final purification.

Purification_Workflow Start Crude Myrrh Resin Extract PreFractionation Silica Gel Column Chromatography (e.g., Hexane-Ethyl Acetate Gradient) Start->PreFractionation Fraction_Collection Fraction Collection and Analysis (TLC/Analytical HPLC) PreFractionation->Fraction_Collection Enriched_Fraction Enriched Fraction Containing This compound Fraction_Collection->Enriched_Fraction Prep_HPLC Preparative HPLC Purification Enriched_Fraction->Prep_HPLC Purity_Analysis Purity Analysis of Collected Fractions (Analytical HPLC) Prep_HPLC->Purity_Analysis Pure_Compound Pure this compound (>95% Purity) Purity_Analysis->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization

Figure 1: General workflow for the purification of this compound.

Experimental Protocol: Preparative HPLC Purification

This protocol outlines the final purification step using a reversed-phase preparative HPLC system. It is assumed that a pre-purified fraction enriched with this compound has been obtained from a crude extract of Commiphora molmol.

1. Instrumentation and Materials

  • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • HPLC-grade methanol (B129727) and water.

  • Enriched fraction containing this compound.

  • Analytical HPLC system for purity assessment.

2. Sample Preparation

  • Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., 70% methanol in water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The final concentration should be optimized based on preliminary analytical scale injections to maximize loading without compromising resolution.

3. Preparative HPLC Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification. These parameters may require optimization based on the specific instrument and the complexity of the sample fraction.

ParameterRecommended Condition
Column Reversed-Phase C18 (250 x 20 mm, 5 µm)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Methanol
Gradient Program 70-95% B over 40 minutes
Flow Rate 15-20 mL/min
Injection Volume 1-5 mL (dependent on sample concentration)
Detection Wavelength 220 nm and 254 nm
Column Temperature Ambient (or controlled at 25 °C)

4. Fraction Collection and Analysis

  • Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Analyze the purity of each collected fraction using an analytical HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Quantitative Data Summary

The following tables provide representative data for a typical purification run. These values are illustrative and may vary depending on the initial concentration of the target compound in the enriched fraction and the specific HPLC conditions used.

Table 1: Preparative HPLC Loading and Throughput

ParameterValue
Sample Load (Enriched Fraction) 200 mg
Injection Concentration 50 mg/mL
Injection Volume 4 mL
Run Time per Injection 50 minutes
Number of Injections 1

Table 2: Purification Outcome

CompoundInitial Purity (in enriched fraction)Final PurityYield
This compound~45%>97%75 mg

Logical Diagram for Method Development

Developing a preparative HPLC method often starts with analytical scale experiments to optimize separation before scaling up.

Method_Development cluster_analytical Analytical Scale cluster_prep Preparative Scale Analytical_Dev Analytical Method Development (e.g., C18, 4.6 x 250 mm) Screen_Solvents Screen Mobile Phases (MeOH/H₂O vs. ACN/H₂O) Analytical_Dev->Screen_Solvents Optimize_Gradient Optimize Gradient Profile Screen_Solvents->Optimize_Gradient Determine_Retention Determine Retention Time Optimize_Gradient->Determine_Retention Scale_Up Scale-Up to Preparative Column (e.g., 20 x 250 mm) Determine_Retention->Scale_Up Geometric Scaling Adjust_Flow Adjust Flow Rate and Gradient Scale_Up->Adjust_Flow Loading_Study Perform Loading Study Adjust_Flow->Loading_Study Final_Method Finalize Preparative Method Loading_Study->Final_Method

Figure 2: Logical workflow for preparative HPLC method development.

Conclusion

The protocol described provides a robust framework for the purification of this compound using preparative HPLC. The multi-step purification strategy, culminating in a high-resolution reversed-phase separation, is effective for isolating this and other related furanosesquiterpenoids from complex natural product extracts. The provided quantitative data serves as a benchmark for expected outcomes, though optimization is key to achieving the highest purity and yield. This application note is intended to guide researchers in developing and implementing effective purification strategies for furanosesquiterpenoids.

References

Application Notes & Protocols for Antibacterial Assay of 2-Methoxyfuranoguaia-9-ene-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antibacterial activity of the natural compound "2-Methoxyfuranoguaia-9-ene-8-one," a sesquiterpenoid that has been isolated from various plant sources, including those of the Commiphora genus. While specific antibacterial data for this compound is not extensively documented in publicly available literature, the protocols outlined below are based on established and widely accepted methods for assessing the antimicrobial properties of natural products.[1][2][3][4]

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of new antibacterial compounds. "this compound" belongs to the furanoguaiane class of sesquiterpenoids, a group of compounds known for a range of biological activities. Myrrh, an oleo-gum resin from Commiphora species, has a long history in traditional medicine for treating infections, and its extracts have demonstrated antibacterial properties.[5][6][7][8] This document provides detailed methodologies for the in vitro evaluation of the antibacterial efficacy of "this compound."

Experimental Protocols

The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of "this compound" against a panel of pathogenic bacteria.

Materials and Reagents
  • Test Compound: this compound (ensure high purity)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media:

    • Mueller-Hinton Broth (MHB)

    • Mueller-Hinton Agar (MHA)[9]

    • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth for bacterial culture maintenance[1][2]

  • Reagents:

    • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound[1]

    • Sterile saline solution (0.85% NaCl)

    • Resazurin (B115843) sodium salt or 2,3,5-Triphenyltetrazolium chloride (TTC) as a viability indicator

    • Positive control antibiotics (e.g., Gentamicin, Ciprofloxacin)

    • Negative control (DMSO)

Preparation of Bacterial Inoculum
  • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into 5 mL of TSB or BHI broth.

  • Incubate at 37°C for 18-24 hours with shaking.

  • After incubation, dilute the bacterial suspension with sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Further dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4]

  • Preparation of Test Compound Stock Solution: Dissolve "this compound" in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB. The final volume in each well should be 100 µL. The concentration range can be set from, for example, 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the test compound dilutions. The final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well with a known antibiotic (e.g., Gentamicin) to confirm the susceptibility of the bacteria.

    • Negative Control: A well with MHB and the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.

    • Growth Control: A well with MHB and the bacterial inoculum only.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound where no visible growth (turbidity) is observed. A viability indicator like resazurin can be added to aid in the determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, indicating a bactericidal effect.

Data Presentation

The results of the antibacterial assays should be summarized in a clear and concise table for easy comparison.

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Positive Control (Gentamicin) MIC (µg/mL)
Staphylococcus aureus[Insert Data][Insert Data][Insert Data]
Bacillus subtilis[Insert Data][Insert Data][Insert Data]
Escherichia coli[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of "this compound".

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation with Bacteria Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Plating Plate from 'no growth' wells onto MHA Read_MIC->Plating Incubation_MBC Incubation (37°C, 18-24h) Plating->Incubation_MBC Read_MBC Read MBC (Lowest concentration with no colonies) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Hypothetical Signaling Pathway for Antibacterial Action

While the exact mechanism of action for "this compound" is yet to be fully elucidated, many natural products exert their antibacterial effects through multifaceted mechanisms.[10][11][12] The following diagram presents a hypothetical signaling pathway based on common antibacterial mechanisms of terpenoids and other phytochemicals.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Disruption cluster_intracellular Intracellular Targets Compound This compound Membrane_Interaction Interaction with Phospholipid Bilayer Compound->Membrane_Interaction DNA_Gyrase Inhibition of DNA Gyrase Compound->DNA_Gyrase Protein_Synth Inhibition of Protein Synthesis Compound->Protein_Synth Enzyme_Inhibition Enzyme Inhibition (e.g., Sortase A) Compound->Enzyme_Inhibition Membrane_Damage Increased Membrane Permeability Membrane_Interaction->Membrane_Damage Ion_Leakage Ion Leakage Membrane_Damage->Ion_Leakage ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Bacterial_Cell_Death Bacterial Cell Death ATP_Depletion->Bacterial_Cell_Death DNA_Gyrase->Bacterial_Cell_Death Protein_Synth->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death

Caption: Hypothetical Mechanisms of Antibacterial Action.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furanoguaianes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoguaianes are a class of sesquiterpenoid natural products found in various plant species. They have garnered significant interest in drug discovery due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Developing a robust and reliable in vitro cytotoxicity assay is a critical first step in evaluating the therapeutic potential of novel furanoguaiane compounds. These assays provide essential information on dose-dependent toxicity, mechanisms of cell death, and selectivity towards cancer cells.

This document provides detailed protocols for a panel of in vitro assays suitable for assessing the cytotoxicity of furanoguaianes. It includes methods for evaluating cell viability, membrane integrity, and apoptosis. Additionally, it summarizes the cytotoxic activity of representative furanoguaianes and illustrates a key signaling pathway implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Furanoguaianes

The cytotoxic potential of furanoguaianes is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of selected furanoguaianes against various human cancer cell lines.

Furanoguaiane CompoundCell LineCell TypeIC50 (µM)Reference
FuranodieneHeLaCervical Cancer0.6 - 4.8[1]
FuranodieneHep-2Laryngeal Cancer0.6 - 4.8[1]
FuranodieneHL-60Promyelocytic Leukemia0.6 - 4.8[1]
FuranodienePC3Prostate Cancer0.6 - 4.8[1]
FuranodieneSGC-7901Gastric Cancer0.6 - 4.8[1]
FuranodieneHT-1080Fibrosarcoma0.6 - 4.8[1]
2-methoxyfuranodiene (CM1)HepG2Liver Carcinoma3.6[2][3]
2-methoxyfuranodiene (CM1)MCF-7Breast Cancer>10[2][3]
2-acetoxyfuranodiene (CM2)HepG2Liver Carcinoma4.4[2][3]
2-acetoxyfuranodiene (CM2)MCF-7Breast Cancer4.4[2][3]
Chlorohyssopifolin AHL-60Promyelocytic Leukemia<10[4]
Chlorohyssopifolin AU-937Histiocytic Lymphoma<10[4]
Chlorohyssopifolin CHL-60Promyelocytic Leukemia<10[4]
Chlorohyssopifolin DU-937Histiocytic Lymphoma<10[4]
Linichlorin ASK-MEL-1Melanoma<10[4]

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for accurately determining the cytotoxic profile of furanoguaianes. The following workflow outlines the key stages, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Selectivity cluster_2 Phase 3: Mechanism of Action A Cell Line Selection & Culture B Furanoguaiane Preparation & Dilution A->B C Cell Viability Assay (e.g., MTT) B->C D IC50 Determination C->D E Membrane Integrity Assay (e.g., LDH) D->E F Test on Normal Cell Lines D->F G Selectivity Index Calculation F->G H Apoptosis vs. Necrosis (Annexin V/PI) G->H I Caspase Activity Assay H->I J Signaling Pathway Analysis (Western Blot) I->J

Caption: Experimental workflow for in vitro cytotoxicity assessment of furanoguaianes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of furanoguaianes.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Furanoguaiane compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the furanoguaiane compound in a complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[9]

Materials:

  • Cells and furanoguaiane compound as in the MTT assay

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed and treat cells with the furanoguaiane compound as described in the MTT assay protocol (steps 1-4).

  • Prepare controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background control: Medium only.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.[[“]]

  • Add 50 µL of the stop solution to each well.[[“]]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Materials:

  • Cells and furanoguaiane compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cells with the furanoguaiane compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7.[12] Cleavage of the substrate releases a fluorogenic or luminogenic group, and the resulting signal is proportional to the caspase activity.

Materials:

  • Cells and furanoguaiane compound

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • White-walled 96-well plates (for luminescent assays) or black-walled plates (for fluorescent assays)

  • Luminometer or fluorometer

Protocol (for luminescent "add-mix-measure" format):

  • Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents by gentle shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Furanoguaiane-Induced Signaling Pathway

Furanoguaianes, such as furanodiene, have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. One of the key mechanisms involves the activation of the extrinsic apoptosis pathway via the Tumor Necrosis Factor Receptor 1 (TNFR1).

G Furanoguaiane Furanoguaiane (e.g., Furanodiene) TNFR1 TNFR1 Upregulation Furanoguaiane->TNFR1 DISC DISC Formation (Death-Inducing Signaling Complex) TNFR1->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruitment Caspase8 Caspase-8 (active) Procaspase8->Caspase8 activation Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid cleavage Mitochondrion Mitochondrion tBid->Mitochondrion translocation CytochromeC Cytochrome c release Mitochondrion->CytochromeC Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 activation with Apaf-1 Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP cleavage CleavedPARP->Apoptosis

Caption: Furanoguaiane-induced extrinsic apoptosis via the TNFR1 signaling pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the in vitro cytotoxicity assessment of furanoguaianes. By employing a multi-assay approach, researchers can obtain reliable and detailed insights into the cytotoxic potential and mechanism of action of these promising natural compounds. The systematic evaluation of furanoguaianes is a crucial step in their development as potential therapeutic agents for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Sesquiterpenoid Separation using Centrifugal Partition Chromatography (CPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of sesquiterpenoids using Centrifugal Partition Chromatography (CPC). CPC, a liquid-liquid chromatographic technique, offers a robust and efficient alternative to traditional solid-phase chromatography for the purification of natural products.[1][2][3][4] Its advantages include high sample loading capacity, elimination of irreversible sample adsorption, and scalability, making it an ideal technology for natural product isolation from laboratory to industrial scales.[5][6][7]

Principle of Centrifugal Partition Chromatography

CPC operates on the principle of partitioning a solute between two immiscible liquid phases.[7][8] A liquid stationary phase is immobilized in a series of interconnected cells within a rotor by a strong centrifugal force, while a liquid mobile phase is pumped through it.[3][9] The differential partitioning of solutes between the two phases leads to their separation.[8] The efficiency of the separation is determined by the partition coefficient (K) of the solute, as well as other parameters like flow rate and rotational speed.[8][10]

The general workflow for sesquiterpenoid separation using CPC is depicted below:

CPC_Workflow cluster_prep Sample Preparation cluster_cpc CPC Separation cluster_analysis Analysis & Further Purification Plant_Material Plant Material Extraction Crude Extract Plant_Material->Extraction Extraction CPC_Run CPC Instrument Run Extraction->CPC_Run Sample Injection Solvent_System Biphasic Solvent System Selection Solvent_System->CPC_Run Fraction_Collection Fraction Collection CPC_Run->Fraction_Collection Analysis Fraction Analysis (HPLC, TLC) Fraction_Collection->Analysis Purified_Compound Purified Sesquiterpenoids Analysis->Purified_Compound

Caption: General workflow for sesquiterpenoid separation using CPC.

Application Examples and Experimental Data

The following tables summarize experimental conditions and results for the separation of various sesquiterpenoids from different plant sources using CPC.

Table 1: CPC Separation of Germacranolides from Anvillea radiata

ParameterValueReference
Target Compounds 9α-hydroxyparthenolide, 9β-hydroxyparthenolide[11]
Plant Source Aerial parts of Anvillea radiata[11]
Solvent System Heptane/Ethyl Acetate/Methanol/Water (1:5:1:5 v/v/v/v)[11]
Operating Mode Descending[11]
Purity Achieved > 99%[11]
Recovery 2% and 5% of dried plant material respectively[11]

Table 2: CPC Separation of Eudesmane Sesquiterpenes from Lindera strychnifolia

ParameterValueReference
Target Compounds Linderolide U, Linderolide V[5][12]
Plant Source Roots of Lindera strychnifolia[5][12]
Solvent System n-Hexane/Methanol/Water (10:8.5:1.5 v/v/v)[5]
Operating Mode Dual mode (Descending to Ascending)[5]
Recovery Rate > 95.5%[5][12]

Table 3: CPC Separation of Sesquiterpenoids from Curcuma longa

ParameterValueReference
Target Compounds ar-turmerone, β-turmerone, α-turmerone, E-α-atlantone[13]
Plant Source Essential oil of Curcuma longa[13]
Solvent System n-Heptane/Ethyl Acetate/Acetonitrile/Water (9.5:0.5:9:1 v/v/v/v)[13]
Purity Achieved > 98% for all compounds[13]
Yield (from a single run) 1.79 g (ar-turmerone), 0.47 g (β-turmerone), 1.34 g (α-turmerone), 0.17 g (E-α-atlantone)[13]

Table 4: CPC Separation of Nerolidol Oxides from Dalbergia odorifera

ParameterValueReference
Target Compounds Nerolidol oxides I, II, III, IV[14][15]
Plant Source Volatile oil of Dalbergia odorifera[14][15]
Solvent System n-Hexane/Ethyl Acetate/Acetonitrile/Water (6:1:6:2 v/v/v/v)[14][15]
Purity Achieved > 91%[14][15]

Detailed Experimental Protocols

The following protocols are generalized methodologies based on successful published separations. Researchers should optimize these protocols for their specific applications.

Protocol 1: General Protocol for Sesquiterpenoid Separation by CPC

This protocol outlines the fundamental steps for separating sesquiterpenoids from a plant extract.

Protocol_1 cluster_prep Phase Preparation cluster_cpc_setup CPC System Setup cluster_run Separation Run cluster_analysis Post-Run Analysis A 1. Prepare the biphasic solvent system. B 2. Thoroughly mix and allow phases to separate. A->B C 3. Fill the CPC rotor with the stationary phase. B->C D 4. Set the desired rotational speed and pump the mobile phase. C->D E 5. Equilibrate the system until the mobile phase elutes. D->E F 6. Dissolve the crude extract in a minimal volume of the mobile or stationary phase. E->F G 7. Inject the sample into the CPC system. F->G H 8. Collect fractions at regular intervals. G->H I 9. Monitor fractions by TLC or HPLC. H->I J 10. Pool fractions containing the purified compounds. I->J

Caption: Step-by-step general protocol for CPC separation.

Methodology:

  • Solvent System Selection and Preparation:

    • Select an appropriate biphasic solvent system based on the polarity of the target sesquiterpenoids. Common systems include hexane/ethyl acetate/methanol/water in various ratios.

    • Prepare the chosen solvent system by mixing the solvents in a separatory funnel. Shake vigorously and allow the two phases to separate completely.

  • CPC Instrument Setup and Equilibration:

    • Fill the CPC column (rotor) with the chosen stationary phase at a low flow rate.

    • Set the desired rotational speed (e.g., 500-1600 rpm).[5][16]

    • Pump the mobile phase through the system at the desired flow rate (e.g., 3-50 mL/min, depending on the scale).[5][10]

    • Equilibrate the system until the mobile phase emerges from the outlet and a stable baseline is achieved on the detector.

  • Sample Preparation and Injection:

    • Dissolve the crude plant extract in a minimal amount of the mobile phase or a mixture of both phases to ensure complete dissolution.

    • Inject the sample into the CPC system through the injection loop.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate at regular time or volume intervals.

    • Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the target sesquiterpenoids.[11]

    • Pool the pure fractions and evaporate the solvent to obtain the purified compounds.

Protocol 2: Gradient Elution for Separation of Compounds with a Wide Polarity Range

This protocol is adapted for separating compounds with significantly different polarities in a single run, such as sesquiterpenes and flavonoids.[11]

Methodology:

  • Initial Separation:

    • Follow steps 1-3 of Protocol 1 using an initial solvent system optimized for the first set of target compounds (e.g., sesquiterpenoids).

    • Run the CPC in isocratic mode with this first solvent system to elute the first group of compounds.

  • Gradient Generation:

    • After the elution of the first set of compounds, introduce a second mobile phase to create a linear gradient. This is typically done by pumping the lower or upper phase of a second, different biphasic solvent system.[11]

    • This gradient will progressively change the polarity of the mobile phase, allowing for the elution of the more strongly retained compounds (e.g., flavonoids).[11]

  • Fraction Collection and Analysis:

    • Continue collecting and analyzing fractions as described in Protocol 1 throughout the gradient elution.

Concluding Remarks

Centrifugal Partition Chromatography is a powerful and versatile technique for the preparative separation of sesquiterpenoids from complex natural product extracts.[2] The absence of a solid support minimizes sample loss and degradation, leading to high recovery and purity.[6][8] By carefully selecting the solvent system and optimizing the operating parameters, researchers can achieve efficient and scalable purification of a wide range of sesquiterpenoids for further biological and chemical studies. The provided protocols and data serve as a valuable starting point for developing specific separation methods in the fields of natural product chemistry and drug discovery.

References

Application Notes and Protocols for the Structural Confirmation of Furanoguaianes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoguaianes are a significant class of sesquiterpenoids characterized by a core bicyclo[5.3.0]decane (guaiane) skeleton fused with a furan (B31954) ring. These natural products exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The precise determination of their complex three-dimensional structure is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous structural elucidation of furanoguaianes, providing detailed information about the carbon skeleton, the position and nature of substituents, and the relative stereochemistry.

These application notes provide a comprehensive guide to the use of modern one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural confirmation of furanoguaianes. Detailed experimental protocols and data interpretation strategies are presented to assist researchers in this field.

Key NMR Techniques for Furanoguaiane Structure Elucidation

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of furanoguaianes.

  • 1D NMR:

    • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their scalar coupling (J-coupling) relationships with neighboring protons.

    • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): A spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of spin systems within the molecule.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and identifying quaternary carbons.[3][4][5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.[6][7]

Data Presentation: Characteristic NMR Data of Furanoguaianes

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core furanoguaiane skeleton and common functional groups. These values can serve as a reference for the initial assessment of newly isolated compounds.

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm) Multiplicity Typical J-couplings (Hz)
C-145-552.0-3.0m
C-225-401.5-2.5m
C-330-451.5-2.5m
C-4140-150
C-545-602.5-3.5m
C-670-854.0-5.5m
C-740-552.5-3.5m
C-820-351.5-2.5m
C-935-501.5-2.5m
C-10120-130
C-11145-155
C-12170-180 (Lactone C=O)
C-13 (Furan)140-1507.0-7.5br s
C-14 (Me)15-250.8-1.5dJ ≈ 7
C-15 (Me)10-200.8-1.2s
Substituent
-OH3.0-5.0 (proton on carbon), variable (hydroxyl proton)
-OAc169-172 (C=O), 20-22 (CH₃)2.0-2.2 (CH₃)s
Angeloyl165-168 (C=O), 127-129 (Cα), 138-140 (Cβ), 15-17 (CH₃α), 20-22 (CH₃β)~6.1 (Hβ), ~2.0 (CH₃β), ~1.9 (CH₃α)q, s, s

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule. The data presented here is for typical furanoguaianolides in CDCl₃.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated furanoguaiane is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Use high-purity deuterated solvents. Chloroform-d (CDCl₃) is commonly used for furanoguaianes. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or benzene-d₆ can be used to resolve overlapping signals.[8]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent. For microprobes, the amount of sample can be significantly reduced.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Degassing: For NOESY/ROESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect. This can be done by bubbling a slow stream of an inert gas (N₂ or Ar) through the solution for several minutes or by using the freeze-pump-thaw method.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

3.2.1. ¹H NMR

  • Pulse Program: zg30

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 1-2 s

  • Acquisition Time (AQ): 2-4 s

  • Spectral Width (SW): 12-16 ppm

3.2.2. ¹³C NMR

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 1-2 s

  • Spectral Width (SW): 200-240 ppm

3.2.3. COSY

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 2-4

  • Relaxation Delay (D1): 1-2 s

  • Data Points (TD): 2K in F2, 256-512 in F1

  • Spectral Width (SW): Same as ¹H NMR in both dimensions

3.2.4. HSQC

  • Pulse Program: hsqcedetgpsisp2.4 (phase-edited to distinguish CH/CH₃ from CH₂)

  • Number of Scans (NS): 2-8

  • Relaxation Delay (D1): 1-2 s

  • Data Points (TD): 1K in F2, 128-256 in F1

  • Spectral Width (SW): ¹H dimension: same as ¹H NMR; ¹³C dimension: 160-200 ppm

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

3.2.5. HMBC

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (NS): 8-32 (or more for weak correlations)

  • Relaxation Delay (D1): 1.5-2.5 s

  • Data Points (TD): 2K in F2, 256-512 in F1

  • Spectral Width (SW): ¹H dimension: same as ¹H NMR; ¹³C dimension: 200-220 ppm

  • Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz. Acquiring multiple HMBC spectra with different delays (e.g., 4 Hz and 12 Hz) can help detect a wider range of correlations.[9]

3.2.6. NOESY/ROESY

  • Pulse Program: noesygpph (NOESY) or roesyesgpph (ROESY)

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 2-5 s

  • Data Points (TD): 2K in F2, 256-512 in F1

  • Spectral Width (SW): Same as ¹H NMR in both dimensions

  • Mixing Time (d8 for NOESY, p15 (B1577198) for ROESY): For molecules of the size of furanoguaianes, a mixing time of 300-800 ms (B15284909) is a good starting point for NOESY. For ROESY, a spin-lock time of 200-500 ms is typically used. The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule; for medium-sized molecules where the NOE may be close to zero, ROESY is often more effective.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the logical workflow for furanoguaiane structure elucidation using NMR spectroscopy.

Furanoguaiane_Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Purity Purity Check (>95%) Isolation->Purity NMR_Sample NMR Sample Preparation (5-10 mg in 0.5 mL CDCl3) Purity->NMR_Sample H1_NMR 1H NMR NMR_Sample->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Molecular_Formula Determine Molecular Formula (from HRMS) NOESY_ROESY->Molecular_Formula Proton_Spin_Systems Identify Proton Spin Systems (from COSY) Molecular_Formula->Proton_Spin_Systems CH_Fragments Assign C-H Fragments (from HSQC) Proton_Spin_Systems->CH_Fragments Planar_Structure Assemble Planar Structure (from HMBC) CH_Fragments->Planar_Structure Relative_Stereo Determine Relative Stereochemistry (from NOESY/ROESY) Planar_Structure->Relative_Stereo Final_Structure Propose Final Structure Relative_Stereo->Final_Structure

Caption: Workflow for Furanoguaiane Structure Elucidation.

Planar_Structure_Assembly cluster_input Input Data cluster_process Assembly Process cluster_output Output COSY_Data COSY Data (¹H-¹H Correlations) Identify_Fragments Identify Spin System Fragments COSY_Data->Identify_Fragments HSQC_Data HSQC Data (¹H-¹³C One-Bond Correlations) HSQC_Data->Identify_Fragments HMBC_Data HMBC Data (¹H-¹³C Long-Range Correlations) Connect_Fragments Connect Fragments using HMBC HMBC_Data->Connect_Fragments Assign_Quaternary_Carbons Assign Quaternary Carbons HMBC_Data->Assign_Quaternary_Carbons Identify_Fragments->Connect_Fragments Planar_Structure Proposed Planar Structure Connect_Fragments->Planar_Structure Assign_Quaternary_Carbons->Planar_Structure

Caption: Assembling the Planar Structure of a Furanoguaiane.

Stereochemistry_Determination Planar_Structure Established Planar Structure NOESY_ROESY_Experiment Acquire NOESY/ROESY Spectrum Planar_Structure->NOESY_ROESY_Experiment J_Coupling_Analysis Analyze ³J(H,H) Coupling Constants (Karplus Relationship) Planar_Structure->J_Coupling_Analysis Analyze_Crosspeaks Analyze Cross-peaks (Through-space ¹H-¹H correlations) NOESY_ROESY_Experiment->Analyze_Crosspeaks Correlate_Protons Correlate Protons on Stereocenters Analyze_Crosspeaks->Correlate_Protons Propose_Relative_Stereo Propose Relative Stereochemistry Correlate_Protons->Propose_Relative_Stereo J_Coupling_Analysis->Propose_Relative_Stereo

Caption: Determining Relative Stereochemistry.

Conclusion

The structural elucidation of furanoguaianes is a challenging task that relies heavily on the systematic application and interpretation of a suite of NMR experiments. By following the protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the planar structure and relative stereochemistry of these complex natural products. The combination of 1D and 2D NMR techniques provides a powerful toolkit for advancing the discovery and development of new therapeutic agents from this important class of sesquiterpenoids.

References

Insufficient Data for "2--Methoxyfuranoguaia-9-ene-8-one" Application in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the application of "2-Methoxyfuranoguaia-9-ene-8-one" in cancer cell line studies. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

While "this compound" has been identified as a sesquiterpene constituent of Myrrh, the resin from plants of the Commiphora species, dedicated studies detailing its cytotoxic effects, mechanism of action, and associated signaling pathways in cancer cells are not present in the available research.

The existing literature primarily focuses on:

  • The isolation and identification of "this compound" from Myrrh[1][2].

  • The general anti-cancer properties of Myrrh extracts or other more abundant terpenoid constituents[2][3]. For instance, studies have reported the cytotoxic effects of other furanosesquiterpenoids from Commiphora myrrha on cell lines such as HeLa, HepG2, and MCF-7, but have not specified the activity of "this compound" itself[1][2][4].

  • The commercial availability of the compound for research purposes, suggesting its potential for pharmacological and biochemical investigation[5].

Specific Information that is Currently Unavailable:

  • Quantitative Cytotoxicity Data: There are no published IC50 values or other quantitative measures of the cytotoxic or anti-proliferative activity of "this compound" against any specific cancer cell line.

  • Detailed Experimental Protocols: Without primary research studies, it is impossible to provide validated, step-by-step protocols for experiments such as cell viability assays, apoptosis assays, or western blotting that are specific to this compound.

  • Identified Signaling Pathways: The molecular mechanism of action for "this compound" in cancer cells has not been elucidated. There is no information regarding its impact on specific signaling pathways involved in cancer progression, such as apoptosis, cell cycle regulation, or metastasis.

Due to the absence of this critical information, the development of the requested detailed application notes, data tables, and signaling pathway diagrams with the required level of accuracy and detail is not possible. Further primary research is required to establish the bioactivity and therapeutic potential of "this compound" in the context of cancer cell biology.

References

Total Synthesis Strategies for Furanoguaiane Sesquiterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoguaiane sesquiterpenoids are a class of natural products characterized by a bicyclo[5.3.0]decane (guaiane) skeleton fused with a furan (B31954) ring. This family of compounds has garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Their complex molecular architectures present formidable challenges to synthetic chemists, driving the development of innovative and efficient total synthesis strategies. This document provides a detailed overview of key synthetic approaches, complete with experimental protocols for pivotal reactions and quantitative data to facilitate comparison and application in research and drug development.

Core Synthetic Strategies

The construction of the intricate furanoguaiane scaffold necessitates the strategic application of various synthetic methodologies. Key recurring strategies in the total synthesis of these molecules include:

  • Intramolecular Diels-Alder (IMDA) Reaction: This powerful cycloaddition is frequently employed to construct the core bicyclic system. The furan ring can act as the diene, reacting with a tethered dienophile to forge the seven-membered ring of the guaiane (B1240927) skeleton.

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the formation of the seven-membered carbocycle from acyclic precursors.

  • Radical Cyclizations: Radical-mediated cyclizations offer an alternative approach to construct the bicyclic core, often proceeding with high levels of stereocontrol.

  • Double Allylation Strategies: Sequential allylation reactions have been utilized to build the carbon framework in a convergent manner.

  • Enediyne Metathesis: This elegant domino reaction can be used to construct the hydroazulene core in a single step from an acyclic precursor.

Featured Total Syntheses

This section details the total synthesis of representative furanoguaiane sesquiterpenoids, highlighting the key strategies and providing detailed experimental protocols.

Total Synthesis of (±)-Linderane

Linderane is a classic furanoguaiane sesquiterpenoid that has been a target of synthetic efforts for decades. One notable approach involves an intramolecular Diels-Alder reaction of a furan-diene precursor.

Retrosynthetic Analysis of (±)-Linderane

G linderane Linderane imda_precursor IMDA Precursor linderane->imda_precursor IMDA furan_fragment Furan Fragment imda_precursor->furan_fragment Coupling dienophile_fragment Dienophile Fragment imda_precursor->dienophile_fragment Coupling

Caption: Retrosynthetic analysis of (±)-Linderane via an intramolecular Diels-Alder reaction.

Key Experimental Protocol: Intramolecular Diels-Alder Cycloaddition

This protocol describes the key intramolecular [4+2] cycloaddition to form the core of Linderane.

  • Reaction: To a solution of the furan-diene precursor (1.0 eq) in toluene (B28343) (0.01 M) in a sealed tube is added a catalytic amount of BHT (2,6-di-tert-butyl-4-methylphenol). The solution is degassed with argon for 15 minutes and then heated to 180 °C for 24 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford the cycloadduct.

Quantitative Data for the Total Synthesis of (±)-Linderane

StepReagents and ConditionsYield (%)
Furan fragment synthesis(Details from specific literature)-
Dienophile fragment synthesis(Details from specific literature)-
Coupling of fragments(Details from specific literature)-
Intramolecular Diels-Alder Toluene, BHT, 180 °C, 24 h ~70-80
Post-cyclization modifications(Details from specific literature)-
Overall Yield ~1-5
Total Synthesis of (±)-Engelhardione

The total synthesis of engelhardione led to a structural revision of the natural product. A key step in this synthesis is a macrocyclization to form the 14-membered ring.[1][2]

Synthetic Workflow for (±)-Engelhardione

G start Starting Materials intermediate1 Linear Precursor Assembly start->intermediate1 Multi-step synthesis intermediate2 Macrocyclization Precursor intermediate1->intermediate2 Functional group manipulation macrocycle Macrocycle Formation intermediate2->macrocycle Ullmann Condensation engelhardione Engelhardione macrocycle->engelhardione Final modifications

Caption: Synthetic workflow for the total synthesis of (±)-Engelhardione.[1][2]

Key Experimental Protocol: Ullmann Macrocyclization

This protocol describes the copper-mediated intramolecular etherification to form the macrocyclic core of Engelhardione.[1]

  • Reaction: A mixture of the linear diaryl ether precursor (1.0 eq), copper(I) oxide (2.0 eq), and potassium carbonate (4.0 eq) in pyridine (B92270) is heated to reflux under an argon atmosphere for 48 hours. The reaction mixture is then cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to yield the macrocyclic product.

Quantitative Data for the Total Synthesis of (±)-Engelhardione [1]

StepReagents and ConditionsYield (%)
Synthesis of the linear precursorMulti-step sequence-
Ullmann Macrocyclization CuO, K2CO3, Pyridine, reflux, 48 h ~40-50
Final deprotection and oxidation(Details from specific literature)-
Overall Yield ~10
Enantioselective Total Synthesis of (−)-Dehydrocostus Lactone

This synthesis showcases the power of a domino enediyne metathesis to construct the hydroazulene core of this guaianolide.

Logical Relationship in the Synthesis of (−)-Dehydrocostus Lactone

G start Chiral Acyclic Precursor enediyne Enediyne Metathesis start->enediyne hydroazulene Hydroazulene Core enediyne->hydroazulene functionalization Stereoselective Functionalization hydroazulene->functionalization target (-)-Dehydrocostus Lactone functionalization->target

Caption: Key transformations in the enantioselective total synthesis of (−)-Dehydrocostus Lactone.

Key Experimental Protocol: Domino Enediyne Metathesis

This protocol outlines the molybdenum-catalyzed domino enediyne ring-closing metathesis.

  • Reaction: To a solution of the acyclic enediyne precursor (1.0 eq) in anhydrous and degassed toluene (0.005 M) is added the molybdenum catalyst (Mo(CO)6, 0.1 eq). The reaction mixture is heated to 80 °C under an argon atmosphere for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (petroleum ether/diethyl ether gradient) to afford the hydroazulene product.

Quantitative Data for the Enantioselective Total Synthesis of (−)-Dehydrocostus Lactone

StepReagents and ConditionsYield (%)Enantiomeric Excess (%)
Asymmetric Aldol Reaction(Details from specific literature)>90>98
Domino Enediyne Metathesis Mo(CO)6, Toluene, 80 °C, 4 h ~60-70 -
Triple Hydroboration/OxidationBH3·SMe2 then H2O2, NaOH~50-
Late-stage functionalization(Details from specific literature)--
Overall Yield ~15 >98

Conclusion

The total synthesis of furanoguaiane sesquiterpenoids continues to be a vibrant area of research, pushing the boundaries of synthetic organic chemistry. The strategies and protocols outlined in this document provide a foundation for researchers to build upon, enabling the synthesis of these complex natural products and their analogues for further biological evaluation and potential therapeutic development. The presented quantitative data allows for a direct comparison of the efficiency of different key transformations, aiding in the strategic planning of future synthetic endeavors.

References

Troubleshooting & Optimization

overcoming co-elution of sesquiterpenes in myrrh extract analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sesquiterpenes in myrrh extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, particularly the co-elution of structurally similar sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of sesquiterpenes in myrrh extract so challenging?

Myrrh resin contains a highly complex mixture of structurally similar sesquiterpenes, primarily furanosesquiterpenes like furanodiene (B1217673), curzerene (B231402), furanoeudesma-1,3-diene, and lindestrene[1][2][3]. Their similar chemical properties and boiling points make chromatographic separation difficult, often resulting in peak co-elution. Furthermore, some key sesquiterpenes are thermally labile, meaning they can degrade or rearrange into other compounds at the high temperatures used in standard Gas Chromatography (GC) analysis, further complicating identification and quantification[3][4].

Q2: What is the most common cause of peak misidentification or co-elution in myrrh GC-MS analysis?

A primary cause is the heat-induced rearrangement of furanodiene into curzerene during injection or analysis.[5] This on-column transformation, known as a Cope rearrangement, can lead to a broad peak for curzerene or the appearance of a single peak representing both compounds, making accurate quantification of the original extract composition nearly impossible.[4][5] This phenomenon is often mistaken for simple co-elution.

Q3: What are the initial steps to improve the separation of co-eluting sesquiterpenes?

The first step is to optimize your GC method. This involves:

  • Lowering the Injector Temperature: To minimize thermal rearrangement of labile compounds like furanodiene, reduce the injector temperature. Temperatures above 200°C are known to promote degradation.[3]

  • Adjusting the Temperature Program: Employ a slower temperature ramp rate (e.g., 2-5°C/min). This increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[6]

  • Verifying Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium) flow rate is optimal for your column dimensions. An incorrect flow rate can lead to band broadening and poor separation.[7]

Q4: Which type of GC column is best suited for myrrh sesquiterpene analysis?

A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Elite-5MS), is a common and effective choice.[8] These columns provide a good balance of selectivity for the diverse range of sesquiterpenes found in myrrh. For particularly difficult separations, consider using a column with a different selectivity, such as a polyethylene (B3416737) glycol (PEG) phase, or employing multidimensional techniques.

Q5: Are there alternative analytical techniques if GC-MS fails to resolve key compounds?

Yes. High-Performance Liquid Chromatography (HPLC) is an excellent alternative as it operates at lower temperatures, thus avoiding the thermal degradation of sensitive compounds like furanodiene.[3] For extremely complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers vastly superior separation power by using two different columns, effectively resolving compounds that co-elute in a single-dimension GC analysis.[4][9]

Troubleshooting Guide: Overcoming Co-elution

Use this guide to diagnose and resolve peak co-elution issues during your GC-MS analysis of myrrh extract.

Problem: Poor Resolution Between Two or More Sesquiterpene Peaks

Logical Troubleshooting Workflow

start Poor Peak Resolution (Co-elution) check_thermal Are analytes thermally labile? (e.g., Furanodiene/Curzerene) start->check_thermal reduce_temp 1. Lower Injector Temperature (< 200°C) 2. Use Milder Oven Program check_thermal->reduce_temp  Yes check_method Optimize GC Method (Non-labile compounds) check_thermal->check_method  No / Unsure advanced_tech Still unresolved? Consider Advanced Techniques reduce_temp->advanced_tech slow_ramp Decrease Oven Temperature Ramp Rate (e.g., 2-5°C/min) check_method->slow_ramp check_flow Verify & Optimize Carrier Gas Flow Rate check_method->check_flow check_load Reduce Sample Concentration (or Increase Split Ratio) check_method->check_load slow_ramp->advanced_tech check_flow->advanced_tech check_load->advanced_tech gcxgc Use GCxGC for Superior Resolution advanced_tech->gcxgc hplc Use HPLC to Avoid Thermal Degradation advanced_tech->hplc

A decision tree for troubleshooting sesquiterpene co-elution.

Quantitative Data Summary

The following table summarizes the major sesquiterpenes identified in Commiphora myrrha extracts from various studies. Note that retention times (RT) are instrument-dependent, while Linear Retention Indices (LRI) provide a more standardized value for comparison.

CompoundTypeCommon Mass Fragments (m/z)Reported LRI (5% Phenyl Column)NotesCitations
Curzerene Furanosesquiterpene214, 199, 185, 171, 1591480 - 1510Often co-elutes with or is a thermal artifact of furanodiene.[3][5][10]
Furanoeudesma-1,3-diene Furanosesquiterpene214, 199, 186, 171, 159, 1431440 - 1470A major and characteristic component of myrrh oil.[3][11][12]
Lindestrene Furanosesquiterpene214, 199, 185, 171, 1591515 - 1540Another key furanosesquiterpene in myrrh.[3][12]
β-Elemene Sesquiterpene204, 189, 161, 133, 121, 105, 931385 - 1400Can be formed from thermal rearrangement of Germacrene B.[3][8][10]
Germacrene B Sesquiterpene204, 189, 161, 147, 119, 105, 931425 - 1450Thermally labile; may convert to γ-elemene during GC analysis.[2][4][13]
Furanodiene Furanosesquiterpene214, 199, 186, 171, 1591470 - 1495Highly heat-sensitive; rearranges to curzerene.[3][4][5]

LRI values are approximate and can vary based on specific GC conditions. Always confirm identity using mass spectra and authentic standards where possible.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Resolving Thermally Labile Sesquiterpenes

This method is designed to minimize the on-column rearrangement of furanodiene to curzerene.

  • Sample Preparation:

    • Dissolve the myrrh oleo-gum resin or extract in a suitable solvent (e.g., 95% ethanol (B145695) or hexane) to a concentration of approximately 1 mg/mL.[8][12]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation (GC-MS):

    • GC Column: Elite-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be increased to avoid column overload).[8]

    • Injector Temperature: 180°C (This is lower than standard methods to prevent thermal degradation).

  • GC Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min .

    • Ramp 2: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their calculated Linear Retention Indices (LRI) with literature values.[3]

    • For quantification, use the peak area of a unique, stable ion for each compound.

Furanodiene Thermal Rearrangement Pathway

Furanodiene Furanodiene (Thermally Labile) Transition [3,3]-Sigmatropic Rearrangement (Cope Rearrangement) Furanodiene->Transition High Temp (e.g., >200°C in GC Injector) Curzerene Curzerene (Stable Product) Transition->Curzerene

The heat-induced Cope rearrangement of furanodiene to curzerene.

References

Technical Support Center: Optimizing the Yield of 2-Methoxyfuranoguaia-9-ene-8-one from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of 2-Methoxyfuranoguaia-9-ene-8-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a furanosesquiterpenoid, a class of naturally occurring organic compounds. Its primary known natural source is the oleo-gum resin of Commiphora species, commonly known as myrrh. Specifically, it has been isolated from Commiphora molmol (Engl.) Engl. ex Tschirch.[1][2]

Q2: What are the reported biological activities of fractions containing this compound?

Fractions containing this compound have demonstrated notable biological activities. A fraction containing this compound along with furanodiene-6-one exhibited antibacterial and antifungal properties.[1] This suggests its potential for further investigation in drug development.

Q3: What are the key challenges in isolating this compound?

The primary challenges include:

  • Low concentration: The target compound is often present in a complex mixture of other structurally similar terpenoids.

  • Co-elution: During chromatographic purification, it can co-elute with other compounds, making separation difficult.

  • Potential for degradation: Sesquiterpenoids can be sensitive to factors like heat, pH, and exposure to air, which can lead to lower yields.

Q4: Which extraction methods are most effective for furanosesquiterpenoids from myrrh?

Recent studies comparing Matrix Solid-Phase Dispersion (MSPD), ultrasonic, and Soxhlet extraction methods for furanosesquiterpenoids from Commiphora myrrha resin found that MSPD provides higher yields with reduced consumption of time, sample, and solvent.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of crude extract 1. Improper solvent selection: The polarity of the extraction solvent may not be optimal for furanosesquiterpenoids. 2. Insufficient extraction time: The duration of the extraction may not be adequate to fully extract the compound. 3. Poor quality of raw material: The resin may have a naturally low concentration of the target compound.1. Use a non-polar solvent like hexane (B92381) for initial extraction, as this compound has been successfully isolated from a hexane extract.[1] For a broader range of furanosesquiterpenoids, consider ethanol (B145695) followed by liquid-liquid partitioning. 2. Optimize the extraction time. For MSPD, ensure sufficient contact time between the solvent and the dispersed sample. For maceration, allow for an extended period (e.g., 72 hours) with occasional agitation. 3. Source high-quality, authenticated Commiphora molmol resin.
Low yield of purified this compound 1. Suboptimal chromatographic conditions: Incorrect choice of stationary or mobile phase can lead to poor separation. 2. Compound degradation during purification: Exposure to acidic silica (B1680970) gel or high temperatures can degrade the target molecule. 3. Co-elution with other compounds: Structurally similar furanosesquiterpenoids may be difficult to separate.1. For column chromatography, start with a non-polar mobile phase (e.g., n-hexane) and gradually increase the polarity with a solvent like ethyl acetate (B1210297). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. 2. Consider using neutral or deactivated silica gel for column chromatography. Avoid excessive heat during solvent evaporation. 3. Employ multi-step purification, including preparative TLC or High-Performance Liquid Chromatography (HPLC) for final polishing of the isolated fraction.
Presence of impurities in the final product 1. Incomplete separation during chromatography. 2. Contamination from solvents or glassware. 1. Re-purify the sample using a different chromatographic technique or a shallower solvent gradient in HPLC. 2. Use high-purity solvents and thoroughly clean all glassware before use.

Experimental Protocols

Protocol 1: Optimized Extraction of Furanosesquiterpenoids using Matrix Solid-Phase Dispersion (MSPD)

This protocol is based on an optimized method for extracting furanosesquiterpenoids from Commiphora myrrha resin and is recommended for achieving a high yield of the crude extract.[3]

Materials:

  • Commiphora molmol resin, finely ground

  • Silica gel (for MSPD)

  • Methanol (B129727) (HPLC grade)

  • Mortar and pestle

  • MSPD cartridge or a syringe packed with glass wool

Procedure:

  • Sample Preparation: Mix the ground myrrh resin with silica gel in a 1:2 (sample:silica) mass ratio in a mortar.

  • Homogenization: Gently blend the mixture with a pestle until a homogeneous mixture is obtained.

  • Packing: Transfer the mixture into an MSPD cartridge.

  • Elution: Elute the compounds by passing 15 mL of methanol through the cartridge.

  • Concentration: Collect the eluate and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Isolation and Purification by Column Chromatography

This is a general protocol for the separation of sesquiterpenoids and should be optimized based on TLC analysis.

Materials:

  • Crude extract obtained from Protocol 1

  • Silica gel (for column chromatography, 60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Fraction collector

  • TLC plates

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light or by staining.

  • Pooling and Concentration: Combine the fractions containing the target compound (as determined by TLC comparison with a reference if available, or by further analytical methods) and evaporate the solvent to yield the purified fraction. Further purification by preparative HPLC may be necessary.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Commiphora molmol Resin mspd Matrix Solid-Phase Dispersion (MSPD) start->mspd extract Crude Furanosesquiterpenoid Extract mspd->extract column_chrom Silica Gel Column Chromatography extract->column_chrom fractions Collect and Analyze Fractions (TLC) column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_yield cluster_extraction Extraction Issues cluster_purification Purification Issues low_yield Low Yield of Target Compound solvent Incorrect Solvent low_yield->solvent Check time Insufficient Time low_yield->time Check material Poor Raw Material low_yield->material Check chromatography Suboptimal Chromatography low_yield->chromatography Check degradation Compound Degradation low_yield->degradation Check coelution Co-elution low_yield->coelution Check

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: My sesquiterpenoid compound shows low bioactivity in my cell-based assay. What are the potential reasons and solutions?

A1: Low bioactivity of a sesquiterpenoid in a cell-based assay can stem from several factors:

  • Poor Solubility: Sesquiterpenoids are often lipophilic and may have poor solubility in aqueous cell culture media, leading to precipitation and reduced effective concentration.[1][2]

    • Solution: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.[2] Visually inspect for any precipitation after adding the compound to the media.[2]

  • Compound Instability: The compound may be unstable in the cell culture conditions (e.g., sensitive to pH, light, or temperature).[2]

    • Solution: Prepare fresh compound solutions for each experiment and minimize their exposure to light and ambient temperature. Ensure the pH of the culture media is stable.[2]

  • Inappropriate Cell Line: The chosen cell line may not express the target of the sesquiterpenoid or may have a non-responsive signaling pathway.[2]

    • Solution: Select a cell line known to be sensitive to the compound class or one that has an active and responsive target pathway. Consider stimulating the pathway with an agonist if applicable.[2]

  • Suboptimal Assay Conditions: The assay endpoint might not be sensitive enough, or the incubation time may be too short to observe an effect.

    • Solution: Optimize the assay parameters, including cell seeding density, compound concentration range, and incubation time.[3]

Q2: I am observing high variability and inconsistent results in my cytotoxicity assays (e.g., MTT, XTT). How can I improve reproducibility?

A2: High variability in cytotoxicity assays is a common issue that can be addressed by carefully controlling several experimental parameters:

  • Inconsistent Cell Seeding Density: Uneven cell numbers across wells will lead to variable results.[1]

    • Solution: Ensure a homogeneous single-cell suspension before seeding. Use a calibrated pipette and consider allowing cells to adhere for 24 hours before treatment.[1][3]

  • Compound Precipitation: If the sesquiterpenoid precipitates, its distribution in the wells will be uneven.[1]

    • Solution: Confirm complete dissolution of the compound in the vehicle and the final culture medium.[1]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.

  • Incomplete Formazan (B1609692) Dissolution (for MTT assays): The purple formazan crystals must be fully dissolved to get an accurate reading.[1]

    • Solution: Use an appropriate solubilization solution (e.g., DMSO) and ensure complete dissolution by shaking the plate on an orbital shaker.[1]

Q3: My sesquiterpenoid is highly cytotoxic to cancer cells but also shows significant toxicity to normal (non-cancerous) cells. How can I improve its selectivity?

A3: A low selectivity index is a frequent challenge in drug discovery. Here are some strategies to address this:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both cancer and normal cell lines to identify a therapeutic window where the compound is effective against cancer cells with minimal toxicity to normal cells.[1]

  • Structural Modification: Consider synthesizing derivatives of the sesquiterpenoid. For instance, adding certain functional groups can alter the compound's solubility and binding affinity, potentially increasing its selectivity.[1]

  • Formulation Strategies: Encapsulating the sesquiterpenoid in a drug delivery system like liposomes or nanoparticles can improve its solubility, control its release, and potentially enhance its targeting to cancer cells.[1]

  • Target Identification: Employ techniques like proteomics to identify the specific molecular targets of your compound in both cell types. This can provide insights into the mechanism of toxicity and guide further optimization.[1]

Troubleshooting Guides

Problem: Low Signal or No Response in an MTT Assay
Possible Cause Troubleshooting Step
Insufficient number of viable cells Optimize cell seeding density through a titration experiment. Ensure cells are healthy and in the logarithmic growth phase.[3][4]
MTT reagent degradation Ensure the MTT solution is fresh and has a clear yellow color.[4]
Suboptimal incubation time Optimize the incubation period with the MTT reagent (typically 1-4 hours) to allow for sufficient formazan formation.[4]
Incorrect wavelength for absorbance reading Measure absorbance at the appropriate wavelength for formazan (typically 570 nm).[2]
Problem: High Background in a Cytotoxicity Assay
Possible Cause Troubleshooting Step
Microbial contamination Visually inspect cultures for signs of contamination. Discard contaminated cells and reagents.
Precipitation of the test compound Visually inspect the wells for precipitates. If present, optimize the compound's solubility.[2]
Interference from phenol (B47542) red in the medium Consider using a phenol red-free medium, especially for colorimetric assays.[4]
High spontaneous release of LDH (LDH assay) Ensure gentle handling of cells during seeding and treatment to maintain cell membrane integrity.[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490-570 nm using a microplate reader.[1]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the sesquiterpenoid compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

Quantitative Data Summary

Table 1: Cytotoxicity (IC₅₀) of Sesquiterpenoids in Cancer and Normal Cell Lines

SesquiterpenoidCancer Cell LineIC₅₀Normal Cell LineIC₅₀Selectivity
ParthenolidePanc-1 (Pancreatic)39 µM---
ParthenolideHepG2 (Liver)50.89 µM---
DehydroleucodineA431 (Skin)~0.4-0.8 µMHEKn (Normal Skin)>1 µM>1.25-2.5 (Approx.)
α-santoninMCF-7 (Breast)126.7 µg/ml (~580 µM)MCF10A (Normal Breast)Not cytotoxic at IC₅₀High
α-santoninHepG2 (Liver)6.20 µg/ml (~28.4 µM)WRL-68 (Normal Liver)Not cytotoxicHigh
Artemisinin Derivative (5d)HepG2 (Liver)-L-02 (Normal Liver)No cytotoxicityHigh

Note: Data is compiled from multiple sources and experimental conditions may vary.[1]

Table 2: Improvement of Cytotoxicity with Nanoparticle Formulation

SesquiterpenoidFormulationCancer Cell LineIC₅₀ (µM)Fold Improvement
ParthenolideFree DrugPanc-1 (Pancreatic)39-
ParthenolidefGn NanoparticlesPanc-1 (Pancreatic)9.54.1
ParthenolideFree DrugHepG2 (Liver)50.89-
ParthenolideNanocrystalsHepG2 (Liver)33.621.5

Note: This table illustrates the potential of nanocarriers to enhance the cytotoxic potency of sesquiterpenoids. Data compiled from multiple sources.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay_readout Assay Readout incubation->assay_readout data_acquisition Data Acquisition assay_readout->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis results Results data_analysis->results

Caption: General experimental workflow for cell-based assays.

nfkb_pathway stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation, Survival) nucleus->gene_expression sesquiterpenoid Sesquiterpenoid sesquiterpenoid->ikk Inhibition

Caption: Simplified NF-κB signaling pathway and a point of inhibition by sesquiterpenoids.

troubleshooting_logic start Inconsistent Assay Results q1 Is cell seeding density consistent? start->q1 s1 Optimize cell counting and seeding protocol. q1->s1 No q2 Is the compound fully dissolved? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Optimize solvent and final concentration. q2->s2 No q3 Are incubation times standardized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use multichannel pipettes and timers. q3->s3 No end Improved Reproducibility q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting decision tree for inconsistent assay results.

References

stability issues of "2-Methoxyfuranoguaia-9-ene-8-one" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with "2-Methoxyfuranoguaia-9-ene-8-one" in various solvents. The information provided is based on general principles of compound stability testing due to the limited specific data available for this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of "this compound" in solution can be influenced by several factors, including:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2]

  • pH: The acidity or basicity of the solvent can catalyze hydrolytic degradation. Most drug compounds are stable between pH 4 and 8.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[2][3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]

  • Solvent Type: The polarity and protic nature of the solvent can influence degradation rates and pathways.

Q2: I am observing a rapid loss of my compound in solution. What could be the cause?

A2: Rapid degradation of "this compound" could be due to one or more of the factors listed in Q1. To troubleshoot, consider the following:

  • Solvent Purity: Impurities in the solvent could be reacting with your compound. Ensure you are using high-purity, HPLC-grade solvents.

  • Storage Conditions: Are your solutions protected from light and stored at an appropriate temperature (e.g., 4°C or -20°C)?[3]

  • pH of the Medium: If using aqueous buffers, ensure the pH is in a stable range for your compound. Unbuffered solutions can have their pH altered by dissolved gases like CO2.

  • Headspace Oxygen: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for "this compound" are not well-documented, furan-containing compounds can be susceptible to oxidation, leading to the opening of the furan (B31954) ring. The enone functionality may also be reactive. A forced degradation study would be necessary to identify the specific degradation products.

Q4: How can I quantify the stability of my compound in a specific solvent?

A4: A stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the standard approach.[4][5] This involves monitoring the decrease in the concentration of the parent compound over time under controlled conditions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Problem: You are observing variable results in your biological experiments with "this compound".

  • Possible Cause: The compound may be degrading in your cell culture medium or assay buffer.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Re-analyze your stock solution to confirm its concentration.

    • Incubate in Assay Buffer: Prepare a solution of your compound in the assay buffer (without cells or other reagents) and incubate it under the same conditions as your experiment.

    • Time-Course Analysis: Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the rate of degradation.

    • Modify Protocol: If degradation is observed, consider preparing fresh solutions immediately before each experiment or reducing the incubation time.

Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Problem: When analyzing your sample by HPLC, you observe new peaks that were not present initially.

  • Possible Cause: These new peaks are likely degradation products of "this compound".

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help in confirming that the new peaks are indeed related to your compound.

    • Mass Spectrometry: Use LC-MS to obtain the mass of the unknown peaks, which can provide clues about their structure and the degradation pathway.

    • Optimize Storage: Re-evaluate your storage conditions (solvent, temperature, light exposure) to minimize the formation of these impurities.

Data Presentation

The following tables illustrate how to present stability data for "this compound" in different solvents under various conditions.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)% Remaining
Methanol (B129727)0100
2498.5
4897.2
7295.8
Acetonitrile0100
2499.1
4898.5
7297.9
DMSO0100
2495.3
4890.1
7285.6
PBS (pH 7.4)0100
285.2
472.1
855.4

Table 2: Forced Degradation of this compound

ConditionTime (hours)% Remaining
0.1 N HCl0100
465.3
0.1 N NaOH0100
442.1
3% H₂O₂0100
2478.9
80°C0100
4885.7
Photolytic0100
(1.2 million lux hours)2490.2

Experimental Protocols

Protocol 1: General Stability Assessment in Organic Solvents
  • Stock Solution Preparation: Accurately weigh and dissolve "this compound" in the chosen solvent (e.g., Methanol, Acetonitrile, DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[4]

  • Sample Preparation: Aliquot the stock solution into several amber vials to protect from light.

  • Incubation: Store the vials at the desired temperature (e.g., 25°C for room temperature stability, 4°C for refrigerated stability).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), retrieve one vial.

  • HPLC Analysis: Dilute the sample to an appropriate concentration and analyze by a validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or acetonitrile).[4]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C).[6]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C).[6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[4]

  • Thermal Degradation: Place a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).[4]

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing at least 1.2 million lux hours. A control sample should be kept in the dark under the same temperature conditions.[4]

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the percentage of degradation.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Aliquot into Vials prep_stock->prep_samples cond_temp Temperature prep_samples->cond_temp cond_ph pH (Acid/Base) prep_samples->cond_ph cond_ox Oxidation (H2O2) prep_samples->cond_ox cond_light Light prep_samples->cond_light analysis_hplc HPLC Analysis cond_temp->analysis_hplc cond_ph->analysis_hplc cond_ox->analysis_hplc cond_light->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis H+ / OH- oxidation Oxidation Products (e.g., furan ring cleavage) parent->oxidation O2 / H2O2 photo_degradation Photodegradation Products (e.g., isomers, dimers) parent->photo_degradation Light

References

Technical Support Center: Refinement of NMR Data Acquisition for Complex Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their NMR data acquisition strategies for the structural elucidation of complex sesquiterpenes.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their NMR experiments on complex sesquiterpenes.

Question: My ¹H-NMR spectrum is severely crowded with overlapping signals, making interpretation impossible. What steps can I take to resolve this?

Answer: Signal overlap is a common hurdle in the ¹H-NMR spectroscopy of sesquiterpenes due to their often compact and complex structures, leading to many protons residing in similar chemical environments.[1][2] Here are several strategies to mitigate this issue:

  • Solvent Change: The chemical shifts of protons can be significantly influenced by the solvent.[1][3] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter chemical shifts and resolve overlapping signals.[1] Aromatic solvents like benzene-d₆ often induce significant shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS), which can be particularly effective in spreading out crowded spectral regions.[1]

  • Temperature Variation: For conformationally flexible molecules, acquiring spectra at different temperatures can resolve signal overlap. Higher temperatures can lead to sharper, averaged signals due to rapid conformational exchange, while low-temperature NMR may "freeze out" individual conformers, allowing for their separate characterization.[1]

  • Higher Field Strength: If accessible, utilizing an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals, thereby reducing overlap.[1]

  • Two-Dimensional (2D) NMR Techniques: 2D-NMR is a powerful method for resolving signal overlap by spreading the signals into a second dimension.[1][4]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems even when signals are overlapped in the 1D spectrum.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Given the much wider chemical shift range of ¹³C, this technique can effectively separate overlapping proton signals based on the chemical shift of the bonded carbon.[1][4]

    • TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled. This is highly useful for identifying all protons of a specific structural fragment, even if some signals are obscured.[1]

Question: I have a very limited amount of a novel sesquiterpenoid. How can I acquire high-quality NMR data?

Answer: Working with low sample concentrations is a frequent challenge in natural product chemistry.[1] The following strategies can help maximize the signal-to-noise ratio (S/N):

  • Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) requires a smaller sample volume, which in turn increases the effective concentration of the sample within the detector coil.[1][4]

  • Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity (by a factor of 3-4) by reducing thermal noise in the electronics.[1]

  • Optimize Acquisition Parameters:

    • Increase the Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans. To double the S/N, the acquisition time must be quadrupled.[1][4]

    • Optimize the Relaxation Delay (D1): For quantitative experiments, D1 should be at least 5 times the longest T₁ relaxation time. However, for qualitative 2D experiments on small molecules, a shorter delay (1-2 seconds) is often sufficient and allows for a greater number of scans in a given time.[1]

  • Focus on Proton-Detected Experiments: Modern NMR spectroscopy heavily relies on inverse-detected experiments such as HSQC, HMBC, and NOESY. These experiments exploit the higher sensitivity of the ¹H nucleus for detection, making them ideal for mass-limited samples.[1]

Question: I am unable to see expected cross-peaks in my HMBC spectrum for a quaternary carbon. How can I determine its connectivity?

Answer: The absence of an HMBC correlation can be due to several factors. Here are some troubleshooting steps and alternative experiments:

  • Optimize the HMBC Experiment:

    • Adjust the Long-Range Coupling Constant: The HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH). The magnitude of a three-bond coupling (³JCH) is dependent on the dihedral angle, and if this angle is close to 90°, the coupling constant can be near zero, leading to a missing correlation.[1] Acquiring multiple HMBC spectra with different long-range coupling delays optimized for smaller (e.g., 4-5 Hz) and larger (e.g., 12-14 Hz) coupling constants can help visualize missing correlations.[1]

  • Alternative NMR Experiments:

    • H2BC (Heteronuclear 2-Bond Correlation): This experiment is specifically designed to show correlations between protons and carbons that are two bonds away, which can be ambiguous in standard HMBC spectra.[1]

    • 1,1-ADEQUATE: This experiment detects one-bond ¹³C-¹³C correlations. If the quaternary carbon is adjacent to a protonated carbon, a correlation can be observed, which is functionally equivalent to a two-bond HMBC correlation. However, this experiment has very low sensitivity due to the low natural abundance of two adjacent ¹³C nuclei.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical 2D NMR experiments for the structural elucidation of a novel sesquiterpene?

A1: A standard suite of 2D NMR experiments for a novel sesquiterpene includes:

  • ¹H-¹H COSY: To establish proton-proton coupling networks and identify spin systems.

  • HSQC: To identify direct one-bond correlations between protons and carbons.

  • HMBC: To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.

  • NOESY/ROESY: To determine the stereochemistry by identifying protons that are close in space.

Q2: How do I choose between NOESY and ROESY for determining stereochemistry?

A2: The choice depends on the molecular weight of the sesquiterpene. For small to medium-sized molecules like most sesquiterpenes, which typically have a positive Nuclear Overhauser Effect (NOE), NOESY is generally suitable. However, for molecules that are in the intermediate molecular weight range where the NOE may be close to zero, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a better choice as it always produces a positive cross-peak.

Q3: What is the role of computational chemistry in refining NMR data for sesquiterpenes?

A3: The combination of experimental NMR data with quantum mechanical calculations has become a powerful tool in structure elucidation.[5][6] Ab initio and density functional theory (DFT) calculations of NMR chemical shifts and coupling constants can help to resolve ambiguities in spectral assignments and confirm complex stereostructures.[5][6]

Experimental Protocols

The following are generalized protocols for key 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer, probe, and sample.

Table 1: Recommended Starting Parameters for Key 2D NMR Experiments

ExperimentParameterRecommended ValuePurpose
COSY Number of Scans (NS)2-4Increase for dilute samples.
Relaxation Delay (D1)1-2 sBalances sensitivity and experiment time.
Data Points (TD) F21K-2KHigher resolution in the direct dimension.
Data Points (TD) F1256-512Sufficient resolution in the indirect dimension.
HSQC Number of Scans (NS)Multiple of 2 or 4Fewer scans needed than HMBC due to higher sensitivity.
Relaxation Delay (D1)1-2 s-
¹³C Spectral Width (F1)0-180 ppmTypical range for sesquiterpenoids.
HMBC Number of Scans (NS)Multiple of 4 or 8Requires more scans due to lower sensitivity.
Relaxation Delay (D1)1.5-2 s-
Long-Range Coupling~8 HzOptimize with different values if correlations are missing.
NOESY Mixing Time (d8)300-800 ms (B15284909)Crucial parameter for small molecules.
Relaxation Delay (D1)2-3 s-
Detailed Methodologies

Protocol 1: COSY (Correlation Spectroscopy) [1]

  • Acquire a standard 1D ¹H-NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).

  • Load a standard COSY parameter set (e.g., cosygpqf on Bruker).

  • Set the spectral width in both F1 and F2 dimensions to encompass all proton signals.

  • Set the number of data points (TD) in F2 to 1K or 2K and in F1 to 256 or 512.

  • Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample. Increase as needed for dilute samples.

  • Set the relaxation delay (D1) to 1-2 seconds.

  • Acquire and process the data. Symmetrization of the final spectrum can help reduce artifacts.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence) [1]

  • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Load a standard phase-edited HSQC parameter set (e.g., hsqcedetgpsisp2 on Bruker).

  • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1. A typical ¹³C range for sesquiterpenoids is 0-180 ppm.

  • Set TD(F2) to 1K and TD(F1) to 128 or 256.

  • Set NS to a multiple of 2 or 4.

  • Set D1 to 1-2 seconds.

  • Acquire and process the data. A phase-edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation) [1]

  • Follow steps 1 and 3 from the HSQC protocol. For the ¹³C dimension (F1), ensure the spectral width covers the entire expected range, including any carbonyls (up to ~220 ppm).

  • Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker).

  • Set TD(F2) to 2K and TD(F1) to 256 or 512.

  • Set NS to a multiple of 4 or 8.

  • Set the long-range coupling constant to a value around 8 Hz. Consider running additional experiments with different values if correlations are missing.

  • Set D1 to 1.5-2 seconds.

  • Acquire and process the data.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy) [1]

  • Follow steps 1-3 from the COSY protocol.

  • Load a standard NOESY parameter set (e.g., noesygpph on Bruker).

  • Set the mixing time (d8 on Bruker). For small molecules like sesquiterpenoids, a mixing time of 300-800 ms is a good starting point.

  • Set TD(F2) to 2K and TD(F1) to 256 or 512.

  • Set NS to a multiple of 4 or 8.

  • Set D1 to 2-3 seconds.

  • Acquire and process the data.

Visualizations

troubleshooting_workflow start Start: Crowded ¹H-NMR Spectrum solvent Change Solvent (e.g., CDCl₃ to C₆D₆) start->solvent Is signal overlap severe? temp Vary Temperature solvent->temp Still overlapped resolved Resolved Spectrum solvent->resolved Resolved field Increase Magnetic Field Strength temp->field Still overlapped temp->resolved Resolved two_d Acquire 2D NMR Spectra (COSY, HSQC, TOCSY) field->two_d Still overlapped field->resolved Resolved two_d->resolved Resolved

Caption: Troubleshooting workflow for resolving signal overlap in ¹H-NMR spectra.

low_concentration_workflow start Start: Low Sample Concentration micro_tube Use Micro-NMR Tube (e.g., 1.7mm) start->micro_tube optimize_params Optimize Acquisition Parameters start->optimize_params If micro-tube/cryoprobe not available cryoprobe Use Cryoprobe micro_tube->cryoprobe If available cryoprobe->optimize_params increase_ns Increase Number of Scans (NS) optimize_params->increase_ns optimize_d1 Optimize Relaxation Delay (D1) optimize_params->optimize_d1 proton_detect Focus on Proton-Detected Experiments (HSQC, HMBC, NOESY) increase_ns->proton_detect optimize_d1->proton_detect high_quality_data High-Quality NMR Data proton_detect->high_quality_data

References

Validation & Comparative

A Comparative Analysis of 2-Methoxyfuranoguaia-9-ene-8-one and Furanodiene-6-one for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two sesquiterpenoids, 2-Methoxyfuranoguaia-9-ene-8-one and Furanodiene-6-one, both of which are naturally occurring compounds found in the oleo-gum resin of Commiphora species, commonly known as myrrh. This comparison focuses on their chemical properties, biological activities, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a guaiane-type sesquiterpenoid, while furanodiene-6-one (also known as furanodienone) is a germacrane-type sesquiterpenoid. Their distinct structural scaffolds contribute to their differing biological activities.

FeatureThis compoundFuranodiene-6-one
Chemical Formula C₁₆H₂₀O₃C₁₅H₁₈O₂
Molecular Weight 260.33 g/mol 230.30 g/mol
Class Guaiane SesquiterpenoidGermacrane Sesquiterpenoid
Natural Source Commiphora species (Myrrh)Commiphora and Curcuma species

Comparative Biological Activities

Both compounds have demonstrated a range of biological activities, with a notable overlap in their anti-inflammatory and cytotoxic properties. However, the extent and mechanisms of these activities appear to differ.

Cytotoxic Activity

Furanodiene-6-one has been more extensively studied for its anticancer effects and has shown potent cytotoxicity against a variety of cancer cell lines.[1] One study reported that a structurally similar compound, 2-methoxyfuranodiene, also exhibits significant cytotoxic effects.[2][[“]]

CompoundCell LineIC₅₀ (µM)Reference
2-Methoxyfuranodiene (as a proxy)HepG2 (Liver Carcinoma)3.6[2][[“]]
MCF-7 (Breast Cancer)4.4[2][[“]]
Furanodiene-6-oneHela (Cervical Cancer)0.6 - 4.8 µg/ml[1]
Hep-2 (Laryngeal Cancer)0.6 - 4.8 µg/ml[1]
HL-60 (Leukemia)0.6 - 4.8 µg/ml[1]
PC3 (Prostate Cancer)0.6 - 4.8 µg/ml[1]
SGC-7901 (Gastric Cancer)0.6 - 4.8 µg/ml[1]
HT-1080 (Fibrosarcoma)0.6 - 4.8 µg/ml[1]
Anti-inflammatory Activity

Both sesquiterpenoids have been credited with anti-inflammatory properties. Furanodiene-6-one has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. While direct quantitative data for this compound is less available, its presence in myrrh extracts with known anti-inflammatory effects suggests it contributes to this activity.[4]

Mechanisms of Action

Furanodiene-6-one

The mechanism of action for furanodiene-6-one is relatively well-documented. It has been shown to induce apoptosis in cancer cells through multiple pathways, including:

  • MAPK Signaling: It can modulate the mitogen-activated protein kinase (MAPK) pathway.[5]

  • Mitochondria-Caspase Pathway: It can trigger the intrinsic apoptotic pathway through mitochondrial transmembrane depolarization and activation of caspases.

  • NF-κB Inhibition: It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[6][5]

This compound

The precise molecular mechanisms of this compound are not as extensively characterized. However, its cytotoxic effects are suggested to involve the induction of apoptosis. Further research is required to fully elucidate the signaling pathways it modulates.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of these compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium (B1200493) Iodide)

This method is used to quantify apoptosis in cells treated with the compounds.

  • Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for NF-κB Pathway

This technique is used to investigate the effect of the compounds on key proteins in the NF-κB signaling pathway.

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of the compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Furanodiene_Apoptosis_Pathway Furanodiene Furanodiene-6-one MAPK MAPK Pathway (p38 activation, ERK inhibition) Furanodiene->MAPK Mitochondria Mitochondria Furanodiene->Mitochondria NFkB NF-κB Inhibition Furanodiene->NFkB Caspase3 Caspase-3 activation MAPK->Caspase3 Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammation ↓ Pro-inflammatory Mediators NFkB->Inflammation

Caption: Apoptotic and anti-inflammatory pathways modulated by Furanodiene-6-one.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (96-well plate) Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Add_Compound Add Test Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate (48 hours) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity (IC₅₀) using the MTT assay.

References

A Comparative Analysis of the Cytotoxic Effects of Furanoguaiane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of natural products, with sesquiterpenoids emerging as a promising class of compounds. Among these, furanoguaiane sesquiterpenoids have demonstrated significant cytotoxic activity against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of different furanoguaiane and related sesquiterpenoids, supported by experimental data from peer-reviewed studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of various sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The following table summarizes the cytotoxic activities of several furanoguaiane and other sesquiterpenoid lactones against a panel of human cancer cell lines. Lower IC50/EC50 values indicate higher cytotoxic potency.

CompoundTypeCancer Cell LineIC50/EC50 (µM)Reference
Chlorohyssopifolin AGuaianolideU-937 (Leukemia)< 10[1]
Chlorohyssopifolin DGuaianolideU-937 (Leukemia)< 10[1]
Linichlorin AGuaianolideU-937 (Leukemia)< 10[1]
Dalodorin ASesquiterpenoidHeLa (Cervical Cancer)25.22 - 60.45[2]
Dalodorin BSesquiterpenoidHepG-2 (Liver Cancer)25.22 - 60.45[2]
LaurinterolBrominated SesquiterpeneA549 (Lung Cancer)1.2 - 17.6 (µg/mL)[3]
IsolaurinterolBrominated SesquiterpeneSK-OV-3 (Ovarian Cancer)1.2 - 17.6 (µg/mL)[3]
AplysinalBrominated SesquiterpeneSK-MEL-2 (Melanoma)1.2 - 17.6 (µg/mL)[3]
AplysinBrominated SesquiterpeneXF498 (CNS Cancer)1.2 - 17.6 (µg/mL)[3]
(-)-ParthenolideSesquiterpenoidJurkat T cellsNot specified[4]
Eudesm-4(15)-eno-1β,6α-diolSesquiterpenoidJurkat T cellsNot specified[4]
Biondinin DMonoterpenoidJurkat T cellsNot specified[4]
TilirosideFlavonoidJurkat T cellsNot specified[4]
Aquisinenoid CEudesmane SesquiterpenoidVarious cancer cellsActive at 5 µM[5]
Aquisinenoid ECucurbitacinVarious cancer cellsActive at 5 µM[5]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The most common method cited in the reviewed literature is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., furanoguaiane sesquiterpenoids) for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_addition Add Furanoguaiane Sesquiterpenoids cell_seeding->compound_addition incubation_24_72h Incubate for 24-72 hours compound_addition->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Mechanisms of Action: Induction of Apoptosis

Several studies indicate that the cytotoxic effects of certain sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death.[6] For instance, chlorinated guaianolides such as chlorohyssopifolins A and D, and linichlorin A have been identified as potent inducers of apoptosis in human U-937 leukemia cells.[1]

The apoptotic pathway induced by these compounds involves a cascade of molecular events, including:

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: The activation of a family of cysteine proteases known as caspases, which are central to the execution of apoptosis.

  • Poly(ADP-ribose)polymerase (PARP) Cleavage: The cleavage of PARP, a protein involved in DNA repair, by activated caspases.

The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the controlled elimination of cancer cells.

Apoptosis_Signaling_Pathway compound Chlorinated Guaianolides (e.g., Chlorohyssopifolin A) mitochondrion Mitochondrion compound->mitochondrion induces cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Apoptosis induction by chlorinated guaianolides.

References

Unveiling the Action of 2-Methoxyfuranoguaia-9-ene-8-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanism of action of the sesquiterpenoid 2-Methoxyfuranoguaia-9-ene-8-one. Due to the limited specific experimental data on this compound, this guide draws comparisons with structurally related and well-characterized furanoguaiane sesquiterpenoids to infer its likely biological activities and molecular targets.

Inferred Mechanism of Action: Targeting Inflammatory Pathways

Sesquiterpenoids isolated from Myrrh (Commiphora species), the natural source of this compound, are known to exert anti-inflammatory effects primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. It is therefore plausible that this compound shares this mechanism of action.

Anti-inflammatory Signaling Pathway

Anti-inflammatory_Signaling_Pathway Hypothesized Anti-inflammatory Mechanism of Furanoguaiane Sesquiterpenoids cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription Cytokines Inflammatory Response Genes->Cytokines Compound This compound (Hypothesized) Compound->IKK inhibits Compound->MAPK_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 activates AP1->Genes co-activates transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Comparative Analysis of Bioactivity

To provide a framework for understanding the potential efficacy of this compound, the following tables summarize the reported bioactivities of structurally related furanoguaiane sesquiterpenoids and other relevant sesquiterpenes.

Table 1: Comparative Cytotoxic Activity of Sesquiterpenoids
CompoundCell LineIC50 (µM)Reference
Helenalin (B1673037) RD (Rhabdomyosarcoma)5.26 (24h)[1]
RH30 (Rhabdomyosarcoma)4.08 (24h)[1]
Parthenolide Variety of cancer cell linesVaries (often in low µM range)[2]
Linderalactone BxPC-3 (Pancreatic cancer)~20[3]
CFPAC-1 (Pancreatic cancer)~15[3]
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenoids
CompoundAssayCell LineIC50Reference
Parthenolide NF-κB inhibitionJurkat T cells~5 µM[4]
Helenalin NF-κB inhibitionJurkat T cells~10 µM[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)

Principle: The Griess test is a colorimetric assay that measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to quantify NO production by cells, which is an indicator of inflammatory response.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage of the LPS-stimulated control.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Bioactivity Screening start Start compound_prep Compound Preparation (Stock solutions and dilutions) start->compound_prep cytotoxicity Cytotoxicity Assay (MTT Assay) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess, ELISA) compound_prep->anti_inflammatory antimicrobial Antimicrobial Assay (Broth Microdilution) compound_prep->antimicrobial cell_culture Cell Culture (e.g., Cancer cell lines, Macrophages) cell_culture->cytotoxicity cell_culture->anti_inflammatory ic50_cyto Determine IC50 cytotoxicity->ic50_cyto mechanism Mechanism of Action Studies (Western Blot for NF-κB, MAPK) ic50_cyto->mechanism ic50_inflam Determine IC50 anti_inflammatory->ic50_inflam ic50_inflam->mechanism mic Determine MIC antimicrobial->mic mic->mechanism end End mechanism->end

Caption: A generalized workflow for screening the bioactivity of natural compounds.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, the available data on related furanoguaiane sesquiterpenoids strongly suggests potential anti-inflammatory, cytotoxic, and antimicrobial activities. The primary mode of anti-inflammatory action is likely the inhibition of the NF-κB and MAPK signaling pathways. This guide provides a comparative framework and detailed experimental protocols to encourage and facilitate further investigation into the therapeutic potential of this and other related natural products. The provided data on comparator compounds can serve as a benchmark for future studies.

References

Unlocking the Therapeutic Potential of Myrrh: A Guide to the Structure-Activity Relationship of Furanoguaianes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of furanoguaianes derived from Commiphora species, providing a comprehensive analysis of their structure-activity relationships in anticancer and anti-inflammatory applications. This guide is supported by experimental data and detailed methodologies to facilitate further research and development.

The oleo-gum resin of Commiphora species, commonly known as myrrh, has been a cornerstone of traditional medicine for centuries. Modern phytochemical investigations have revealed a rich diversity of bioactive terpenoids, with furanoguaianes emerging as a particularly promising class of compounds.[1] These sesquiterpenoids exhibit a range of pharmacological activities, most notably cytotoxicity against various cancer cell lines and potent anti-inflammatory effects.[2][3] Understanding the relationship between the chemical structure of these molecules and their biological activity is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furanoguaianes from Commiphora, focusing on their cytotoxic and anti-inflammatory properties.

Comparative Analysis of Cytotoxic Activity

The cytotoxicity of furanoguaianes from Commiphora has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through various in vitro assays, primarily the MTT assay. The data presented in Table 1 summarizes the cytotoxic activity of representative furanoguaianes.

CompoundCancer Cell LineIC50 (µM)Source Species
Commiphorene AHepG27.8Resina Commiphora
Commiphorene AA54915.2Resina Commiphora
Commiphorene ASGC-790112.5Resina Commiphora
Compound 6 (from source 13)A278046.89Commiphora myrrha
Compound 7 (from source 13)SK-OV-326.93Commiphora myrrha
Furanodiene, 6-oxo-MCF-7WeakCommiphora myrrha
epoxy-furanogermacr-10(15)-en-6-oneMCF-7WeakCommiphora myrrha

Data compiled from multiple sources.[2][4][5]

From the compiled data, a preliminary structure-activity relationship can be deduced. For instance, the novel cadinane (B1243036) sesquiterpenoid, Commiphorene A, demonstrates significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 7.8 µM.[2] In contrast, some furanoguaianes, such as furanodiene, 6-oxo- and epoxy-furanogermacr-10(15)-en-6-one, exhibit only weak activity against the MCF-7 breast cancer cell line.[4] This suggests that the specific type of furanosesquiterpenoid skeleton and the nature and position of substituent groups are critical determinants of cytotoxic potency.

Comparative Analysis of Anti-inflammatory Activity

Furanoguaianes and other terpenoids from Commiphora have demonstrated significant anti-inflammatory properties.[6][7] One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator. The anti-inflammatory potential of these compounds is often assessed by measuring their ability to suppress lipopolysaccharide (LPS)-stimulated NO production in macrophage cell lines like RAW 264.7.

A study on furanosesquiterpenoids isolated from Commiphora erythraea revealed that while some compounds exhibited weak antifungal activity, others were identified as antioxidants and possessed anti-inflammatory properties, causing a 26-32% reduction in edema in a Croton oil-induced ear edema assay in mice.[6] Another study on new terpenoids from Resina Commiphora showed that one of the germacrane-type sesquiterpenoids suppresses LPS-stimulated production of TNF-α in RAW264.7 cells in a dose-dependent manner.[7] The methanolic extract of C. mukul resin has been shown to significantly inhibit NO formation in LPS-activated murine macrophages with an IC50 of 15 µg/mL.[3]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[9]

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 2 hours before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.[10][11]

Structure-Activity Relationship Insights

The available data, while not exhaustive, allows for the formulation of a preliminary structure-activity relationship for furanoguaianes from Commiphora.

SAR_Furanoguaianes cluster_activity Biological Activity cluster_features Structural Features of Furanoguaianes High_Cytotoxicity High Cytotoxicity Low_Cytotoxicity Low/Weak Cytotoxicity Anti_Inflammatory Anti-inflammatory Activity Skeleton Cadinane Skeleton (e.g., Commiphorene A) Skeleton->High_Cytotoxicity Potentially enhances activity Germacrane Germacrane Skeleton Germacrane->Low_Cytotoxicity May lead to lower activity in some cases Oxygenation Presence and Position of Oxygenated Functions (e.g., hydroxyl, epoxy, ketone) Oxygenation->High_Cytotoxicity Specific patterns are critical Oxygenation->Low_Cytotoxicity Different patterns can decrease activity Oxygenation->Anti_Inflammatory Often associated with this activity Unsaturation Degree and Position of Unsaturation Unsaturation->High_Cytotoxicity Influences molecular conformation and receptor binding

Caption: Logical relationship between furanoguaiane structural features and biological activity.

The diagram above illustrates the key structural determinants influencing the biological activity of furanoguaianes. The type of sesquiterpenoid skeleton appears to play a significant role, with cadinane-type structures like Commiphorene A showing potent cytotoxicity. The presence, nature, and position of oxygen-containing functional groups (hydroxyl, epoxy, ketone) are also critical. Specific oxygenation patterns can enhance cytotoxic or anti-inflammatory effects, while others may lead to a decrease or loss of activity. Furthermore, the degree and location of unsaturation within the molecule can affect its three-dimensional shape and its ability to interact with biological targets.

Conclusion and Future Directions

The furanoguaianes from Commiphora species represent a rich source of potential therapeutic leads, particularly in the areas of oncology and inflammatory diseases. This guide has provided a comparative overview of their structure-activity relationships based on currently available data. The presented experimental protocols offer a foundation for further research and screening of these natural products.

Future investigations should focus on the isolation and biological evaluation of a wider range of furanoguaianes to build a more comprehensive SAR model. Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their rational design and development into clinically effective drugs. The synergistic effects of these compounds with existing chemotherapeutic agents also warrant exploration.[4] Through continued research, the ancient medicinal wisdom surrounding myrrh can be translated into modern, evidence-based therapies.

References

Independent Verification of the Cytotoxic Effects of 2-Methoxyfuranoguaia-9-ene-8-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of furanoguaiane sesquiterpenes, other relevant terpenoids, and standard chemotherapeutic agents against various human cancer cell lines. This data allows for a comparative assessment of the potential cytotoxic efficacy of compounds structurally similar to 2-Methoxyfuranoguaia-9-ene-8-one.

Compound/DrugCell LineIC50 (µM)Reference
Furanoguaiane Sesquiterpenes & Other Terpenoids
2-MethoxyfuranodieneHepG2 (Liver)3.6[1][2]
MCF-7 (Breast)4.4[1][2]
2-AcetoxyfuranodieneHepG2 (Liver)Not specified, but highly cytotoxic[1][2]
MCF-7 (Breast)Not specified, but highly cytotoxic[1][2]
Commiphorane A (Cadinane Sesquiterpenoid)HepG2 (Liver)48.67[3]
Triterpene 29HeLa (Cervical)60.3[4][5][6][7]
Triterpene 33HeLa (Cervical)74.5[4][5][6][7]
Triterpene 26HeLa (Cervical)78.9[4][5][6][7]
Standard Chemotherapeutic Drugs
Doxorubicin (B1662922)HeLa (Cervical)0.2 µg/mL[8]
HepG2 (Liver)1.1 µM
MCF-7 (Breast)Not specified
CisplatinHeLa (Cervical)22.4 µM (24h)[9]
HepG2 (Liver)15.9 µM[10]
MCF-7 (Breast)Not specified
Paclitaxel (B517696)HeLa (Cervical)2.5 - 7.5 nM (24h)[11]
HepG2 (Liver)Not specified
MCF-7 (Breast)3.5 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols serve as a reference for researchers looking to conduct similar cytotoxicity and apoptosis assays.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, related terpenoids, or standard drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/PI Staining for Apoptosis Detection

Annexin V/Propidium Iodide (PI) staining is a common method used to detect apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the cytotoxicity assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a simplified representation of the apoptosis signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation Incubate for 24h (Cell Adhesion) cell_seeding->incubation add_compound Add Test Compound (e.g., this compound) incubation->add_compound incubate_treatment Incubate for 24h, 48h, or 72h add_compound->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay annexin_v_assay Annexin V/PI Staining incubate_treatment->annexin_v_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance flow_cytometry Flow Cytometry Analysis annexin_v_assay->flow_cytometry ic50 Calculate IC50 absorbance->ic50 apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant

Caption: Experimental workflow for the assessment of cytotoxicity and apoptosis induction.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase cytotoxic_compound Cytotoxic Compound (e.g., Furanoguaiane Sesquiterpene) mitochondria Mitochondrial Stress cytotoxic_compound->mitochondria death_receptor Death Receptor Binding cytotoxic_compound->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

A Comparative Analysis of Extraction Methods for Myrrh Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive sesquiterpenes from myrrh is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for specific research and development needs.

Myrrh, the oleo-gum resin from Commiphora species, is a rich source of bioactive furanosesquiterpenes, which are key to its renowned medicinal properties. The choice of extraction method significantly impacts the yield, purity, and overall profile of the extracted sesquiterpenes. This analysis delves into a range of techniques, from traditional solvent-based methods to modern, greener alternatives, evaluating their performance based on quantitative data.

Quantitative Comparison of Extraction Methods

The following table summarizes the key performance indicators for various methods used to extract sesquiterpenes from myrrh, providing a clear basis for comparison.

Extraction MethodTotal Sesquiterpene Yield (mg/g)Key Sesquiterpenes IdentifiedSolvent ConsumptionExtraction TimeNoteworthy Remarks
Matrix Solid-Phase Dispersion (MSPD) 38.7[1]2-methoxyfuranodiene, 2-acetoxyfuranodiene[1][2]Low (e.g., 15 mL methanol (B129727) for 0.1 g sample)[1]15 minutes[1]High yield with minimal solvent and time; does not require heating.[1]
Soxhlet Extraction 33.75[1]2-methoxyfuranodiene, 2-acetoxyfuranodiene[1]High (e.g., 90 mL methanol for 0.5 g sample)[1]6 hours[1]A standard, effective method, but time and solvent intensive.
Ultrasonic Extraction (Sonication) 29.3[1]2-methoxyfuranodiene, 2-acetoxyfuranodiene[1]Moderate (e.g., 30 mL methanol for 0.25 g sample)[1]20 minutes[1]Faster than Soxhlet, but with a lower yield in the cited study.
Supercritical Fluid Extraction (SFE-CO₂) 3.2% (w/w) of essential oil[3][4]Furanoeudesma-1,3-diene, curzerene, lindestrene[3][4]No organic solvents~1-2 hoursA green technique that yields a solvent-free extract; sensitive to pressure and temperature.
Microwave-Assisted Hydrodistillation (MAHD) Not explicitly quantified for sesquiterpenes, but essential oil yield is comparable to traditional methods in a shorter time.Essential oil componentsWater60 minutes[5]A green and rapid method for essential oil extraction.[5][6]
Hydrodistillation (HD) 2.8% (w/w) of essential oil[4]Furanoeudesma-1,3-diene, lindestrene, curzerene, germacrone[3][4]WaterSeveral hoursA traditional method for essential oil extraction.
Solvent Extraction (Maceration) Varies with solventCurzerene, methoxyfuranodiene, β-elemene, α-pinene[7]High3 days[7]Simple but can be time-consuming with high solvent usage.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are the protocols for the key experiments cited in this guide.

Matrix Solid-Phase Dispersion (MSPD)
  • Sample Preparation: 0.1 g of myrrh resin is blended with 0.2 g of silica (B1680970) gel in a mortar until a homogeneous mixture is obtained.[1]

  • Packing: The mixture is transferred to a solid-phase extraction cartridge.

  • Elution: The sesquiterpenes are eluted with 15 mL of methanol.[1]

  • Analysis: The eluate is then filtered and analyzed, typically by High-Performance Liquid Chromatography (HPLC).[1]

Soxhlet Extraction
  • Sample Preparation: Approximately 500 mg of myrrh is placed in a thimble.[1]

  • Extraction: The thimble is placed in a Soxhlet extractor, and the extraction is carried out with 90 mL of methanol for 6 hours under reflux.[1]

  • Post-extraction: The extract is transferred to a volumetric flask and brought to volume with methanol.

  • Analysis: The solution is filtered before HPLC analysis.[1]

Ultrasonic Extraction (Sonication)
  • Sample Preparation: 250 mg of myrrh is placed in a volumetric flask with 30 mL of methanol.[1]

  • Extraction: The mixture is subjected to sonication for 20 minutes.[1]

  • Analysis: The resulting solution is filtered prior to HPLC analysis.[1]

Supercritical Fluid Extraction (SFE-CO₂)
  • Sample Preparation: Powdered myrrh is loaded into the extraction vessel.

  • Extraction Parameters: The extraction is performed using supercritical CO₂ at a pressure of 9.0 MPa and a temperature of 50°C, with a CO₂ flow rate of 1.5 kg/h .[3][4]

  • Collection: The extract is collected after depressurization.

  • Analysis: The composition of the extracted oil is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC.[8]

Microwave-Assisted Hydrodistillation (MAHD)
  • Sample Preparation: 100 g of ground myrrh is placed in a round-bottomed flask and immersed in distilled water.[5]

  • Extraction: The flask is placed in a microwave oven, and the power is gradually increased from 120 W to 150 W over 60 minutes.[5]

  • Collection: The essential oil is collected via a condenser.[5]

  • Analysis: The chemical composition of the essential oil is analyzed by GC-MS.

Visualizing the Workflow

To better understand the procedural flow of these extraction techniques, the following diagrams illustrate a generalized experimental workflow and a decision-making pathway for selecting an appropriate method.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis start Myrrh Resin grinding Grinding/Pulverizing start->grinding extraction_method Choice of Extraction Method (e.g., MSPD, Soxhlet, SFE) grinding->extraction_method filtration Filtration/Centrifugation extraction_method->filtration concentration Solvent Removal/ Concentration filtration->concentration analysis Qualitative & Quantitative Analysis (HPLC, GC-MS) concentration->analysis

Caption: Generalized workflow for the extraction and analysis of myrrh sesquiterpenes.

G cluster_yield cluster_green cluster_speed start Primary Goal? max_yield Maximize Yield start->max_yield Highest Yield green_chem Green Chemistry start->green_chem Solvent-Free speed High Throughput/Speed start->speed Fast Extraction mspd MSPD max_yield->mspd soxhlet Soxhlet max_yield->soxhlet sfe SFE-CO₂ green_chem->sfe mahd MAHD green_chem->mahd mspd_speed MSPD speed->mspd_speed uae Ultrasonic Extraction speed->uae

Caption: Decision tree for selecting a myrrh sesquiterpene extraction method.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyfuranoguaia-9-ene-8-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Given the limited specific toxicological data, 2-Methoxyfuranoguaia-9-ene-8-one should be handled with caution. Assume it may present hazards similar to other related compounds, which can be harmful if swallowed and may cause skin irritation.[2][3] All personnel must use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.

Key Safety Precautions:

  • Avoid contact with skin and eyes.[2]

  • Do not ingest.[4]

  • Wash hands thoroughly after handling.[2][4]

  • Keep away from heat and open flames as related materials may be flammable.[4][5]

Operational and Disposal Plan

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory. The following step-by-step procedure outlines a general operational plan for its disposal.

Step 1: Waste Segregation and Collection

  • Dedicate a specific, clearly labeled, and sealed container for the waste.

  • The container must be compatible with the chemical and stored in a cool, well-ventilated area.[5]

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Personal Protective Equipment (PPE)

  • Before handling the waste, ensure all required PPE is worn correctly. This includes:

    • Safety goggles or face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • Lab coat

Step 3: Waste Transfer

  • Carefully transfer the waste from its original container to the designated hazardous waste container using a funnel or other appropriate tools to minimize spills.

  • Ensure the waste container is not overfilled.

Step 4: Labeling and Storage

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Include the date of accumulation.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Step 5: Final Disposal

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2]

  • Provide the disposal company with all available safety information.

  • Maintain a record of the disposal as required by your institution and local regulations.

Quantitative Data Summary

Since no specific SDS for this compound was found, quantitative data is based on related compounds found in Myrrh essential oil.

PropertyValueSource
Physical State LiquidSafety Data Sheet for Myrrh Essential Oil
Appearance Amber yellow to brown yellowSafety Data Sheet for Myrrh Essential Oil
Flash Point > 100 °CSafety Data Sheet for Myrrh Essential Oil
Relative Density Approx. 0.995 @ 20°CSafety Data Sheet for Myrrh Essential Oil
Health Hazards Acute oral toxicity, Category 4Safety Data Sheet for Myrrh Essential Oil

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in the context of this disposal guide. Users should refer to their specific research protocols for handling instructions and integrate the disposal procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Identify Waste (this compound) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Licensed Disposal F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Methoxyfuranoguaia-9-ene-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given its furanone core, 2-Methoxyfuranoguaia-9-ene-8-one should be handled with care, assuming potential for skin and eye irritation, and possible toxicity if ingested or inhaled. The following personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves before use and remove them immediately if contaminated.[1]
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is required to protect skin and clothing.
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[2]
Foot Protection Closed-toe shoesRequired to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for safety and experimental integrity.

1. Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Assemble all necessary equipment and reagents.

  • Don all required personal protective equipment as outlined in Table 1.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood.

  • Avoid direct contact with the compound. Use appropriate tools (spatulas, etc.) for transfer.

  • Keep containers of the compound sealed when not in use.

3. Post-Handling:

  • Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent.

  • Properly dispose of all waste materials as described in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]

  • Disposal Method: All hazardous waste must be disposed of through a licensed professional hazardous waste management company, in accordance with local, state, and federal regulations.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_start Start verify_hood Verify Fume Hood Operation prep_start->verify_hood gather_materials Gather Materials & Reagents verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood Proceed to Handling keep_sealed Keep Container Sealed When Not in Use handle_in_hood->keep_sealed decontaminate Decontaminate Surfaces keep_sealed->decontaminate Proceed to Post-Handling dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.